R8-T198wt
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C111H211N59O26S/c1-57(2)50-73(96(191)165-70(32-18-48-148-111(136)137)92(187)163-68(30-16-46-146-109(132)133)91(186)164-69(31-17-47-147-110(134)135)93(188)167-71(34-35-76(115)172)95(190)169-82(58(3)171)100(195)196)154-80(176)55-152-98(193)75-33-19-49-170(75)99(194)72(21-5-7-37-113)168-94(189)61(20-4-6-36-112)166-97(192)74(56-197)155-81(177)54-151-83(178)59(22-8-38-138-101(116)117)156-85(180)62(24-10-40-140-103(120)121)158-87(182)64(26-12-42-142-105(124)125)160-89(184)66(28-14-44-144-107(128)129)162-90(185)67(29-15-45-145-108(130)131)161-88(183)65(27-13-43-143-106(126)127)159-86(181)63(25-11-41-141-104(122)123)157-84(179)60(23-9-39-139-102(118)119)153-79(175)53-150-78(174)52-149-77(173)51-114/h57-75,82,171,197H,4-56,112-114H2,1-3H3,(H2,115,172)(H,149,173)(H,150,174)(H,151,178)(H,152,193)(H,153,175)(H,154,176)(H,155,177)(H,156,180)(H,157,179)(H,158,182)(H,159,181)(H,160,184)(H,161,183)(H,162,185)(H,163,187)(H,164,186)(H,165,191)(H,166,192)(H,167,188)(H,168,189)(H,169,190)(H,195,196)(H4,116,117,138)(H4,118,119,139)(H4,120,121,140)(H4,122,123,141)(H4,124,125,142)(H4,126,127,143)(H4,128,129,144)(H4,130,131,145)(H4,132,133,146)(H4,134,135,147)(H4,136,137,148)/t58-,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,82+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRNEKGCZRAELC-NBQUZRIMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C111H211N59O26S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2820.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
R8-T198wt: A Targeted Peptide Inhibitor of Pim-1 Kinase for Prostate Cancer Therapy
An In-depth Technical Guide on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Prostate cancer remains a significant challenge in oncology, with a pressing need for novel therapeutic strategies, particularly for hormone-refractory disease. The serine/threonine kinase Pim-1 is a key proto-oncogene implicated in prostate tumorigenesis through its roles in cell cycle progression and the inhibition of apoptosis. R8-T198wt is a novel, cell-permeable peptide inhibitor specifically designed to target Pim-1 kinase. This peptide, derived from the carboxyl-terminus of the cyclin-dependent kinase inhibitor p27Kip1, competitively inhibits Pim-1 activity, leading to the stabilization of p27Kip1. The subsequent nuclear accumulation of p27Kip1 in prostate cancer cells induces G1 cell cycle arrest and triggers apoptosis. Preclinical studies in the DU145 human prostate cancer cell line and in corresponding xenograft models have demonstrated the potent anti-tumor activity of this compound, both as a monotherapy and in synergistic combination with taxanes. This document provides a comprehensive overview of the mechanism of action, quantitative preclinical data, detailed experimental protocols, and the underlying signaling pathways of this compound.
Core Mechanism of Action
This compound is a synthetic peptide composed of the wild-type C-terminal sequence of p27Kip1 (T198wt) fused to an octa-arginine (R8) cell-penetrating peptide sequence. This design facilitates efficient intracellular delivery. The primary mechanism of action of this compound is the direct inhibition of Pim-1 kinase activity.[1]
Pim-1 kinase phosphorylates p27Kip1 at the Threonine-198 residue. This phosphorylation event serves as a signal for the cytoplasmic mislocalization and subsequent proteasome-dependent degradation of p27Kip1. By acting as a competitive substrate, this compound binds to the active site of Pim-1, thereby preventing the phosphorylation of endogenous p27Kip1.[1]
The inhibition of p27Kip1 phosphorylation leads to its stabilization and accumulation within the nucleus. Nuclear p27Kip1 is a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. By inhibiting CDK2, p27Kip1 blocks the G1/S phase transition of the cell cycle, leading to G1 arrest.[1] Prolonged G1 arrest ultimately triggers the intrinsic apoptotic pathway, resulting in cancer cell death. This targeted action against a key driver of prostate cancer proliferation, with minimal effects on normal cells, underscores the therapeutic potential of this compound.[1]
Quantitative Preclinical Data
The anti-tumor effects of this compound have been quantified in a series of in vitro and in vivo experiments using the DU145 human prostate cancer cell line, which exhibits high Pim-1 expression.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Experimental Context |
| Pim-1 Binding Affinity (KD) | 323 nM | - | Surface Plasmon Resonance |
| Pim-1 Inhibition | Dose-dependent | DU145 | Inhibition of p27Kip1 phosphorylation |
| Cell Growth Inhibition | Dose-dependent | DU145 | 72h treatment |
| G1 Cell Cycle Arrest | Significant increase | DU145 | 20 µM this compound for 24h |
| Apoptosis Induction | Significant increase | DU145 | 20 µM this compound for 72h |
Data synthesized from Morishita et al., J Biol Chem, 2011.
Table 2: In Vivo Efficacy of this compound in DU145 Xenograft Model
| Treatment Group | Dosage & Schedule | Mean Tumor Volume Reduction | Notes |
| This compound | 25 mg/kg, i.p., daily | Significant inhibition vs. control | - |
| Taxol | 10 mg/kg, i.p., weekly | Moderate inhibition | - |
| This compound + Taxol | Combination | Synergistic inhibition | Overcame Taxol resistance |
Data synthesized from Morishita et al., J Biol Chem, 2011.
Signaling and Experimental Workflow Diagrams
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in prostate cancer cells.
Experimental Workflow: In Vitro Cell Viability Assay
Caption: Workflow for assessing cell viability after this compound treatment.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the evaluation of this compound.
In Vitro Pim-1 Kinase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on Pim-1 kinase-mediated phosphorylation of p27Kip1.
Materials:
-
Recombinant active Pim-1 kinase
-
GST-p27Kip1 (full-length) as substrate
-
This compound, R8-T198mu (mutant control), and Arg8 peptides
-
Kinase assay buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-32P]ATP
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager system
Procedure:
-
Prepare reaction mixtures containing kinase assay buffer, 1 µg of GST-p27Kip1 substrate, and varying concentrations of this compound or control peptides.
-
Pre-incubate the mixtures for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding 100 ng of active Pim-1 kinase and 10 µCi of [γ-32P]ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Terminate the reaction by adding 2X SDS sample buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the incorporation of 32P into the GST-p27Kip1 band using a phosphorimager to quantify the level of phosphorylation and, consequently, the inhibition by this compound.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on the cell cycle distribution of prostate cancer cells.
Materials:
-
DU145 human prostate cancer cells
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound peptide
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed DU145 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with 20 µM this compound or a vehicle control for 24 hours.
-
Harvest the cells by trypsinization, collect the supernatant, and combine them.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis in prostate cancer cells following treatment with this compound.
Materials:
-
DU145 cells and culture medium
-
This compound peptide
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat DU145 cells with 20 µM this compound or vehicle control for 72 hours as described for the cell cycle analysis.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Prostate Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Male athymic nude mice (4-6 weeks old)
-
DU145 human prostate cancer cells
-
Matrigel
-
This compound peptide, Taxol, and vehicle control solutions
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of 5 x 106 DU145 cells in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, Taxol, combination).
-
Administer treatments as per the defined schedule (e.g., this compound at 25 mg/kg daily via intraperitoneal injection).
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for p27Kip1 levels).
Conclusion
This compound represents a promising targeted therapeutic agent for prostate cancer. Its well-defined mechanism of action, centered on the inhibition of Pim-1 kinase and the subsequent restoration of the tumor-suppressive functions of p27Kip1, provides a strong rationale for its continued development. The preclinical data robustly support its efficacy in inducing cell cycle arrest and apoptosis in prostate cancer cells and inhibiting tumor growth in vivo. The detailed protocols provided herein offer a framework for the further investigation and validation of this compound and similar peptide-based inhibitors in the field of oncology drug development.
References
In-depth Technical Guide: The Function of R8-T198wt Peptide
Introduction for Researchers, Scientists, and Drug Development Professionals
Following a comprehensive review of publicly available scientific literature and databases, there is currently no specific peptide designated as "R8-T198wt" described. This designation may represent an internal code for a proprietary molecule, a novel peptide not yet disclosed in public forums, or a potential misnomer of a known peptide.
This guide, therefore, cannot provide specific data, experimental protocols, or signaling pathways directly related to a peptide with the exact name "this compound."
However, the query structure suggests an interest in peptide-based therapeutics, likely in the context of oncology. To provide a valuable resource, this document will focus on the functions and mechanisms of action of well-characterized peptides that share nomenclature elements with the requested term, such as the "R8" motif, and discuss common strategies in peptide-based cancer therapy. This will serve as a foundational guide for researchers in the field, offering insights into the potential functions and experimental validation of novel therapeutic peptides.
Part 1: The "R8" Motif - A Gateway into the Cell
The "R8" designation in peptide nomenclature typically refers to an octa-arginine motif. This sequence of eight consecutive arginine residues is a well-known cell-penetrating peptide (CPP).
Function of Poly-Arginine Peptides
The primary function of an R8 motif is to facilitate the translocation of conjugated cargo molecules across the cell membrane. This is crucial for therapeutic agents that target intracellular components.
Mechanism of Action: The precise mechanism of uptake for poly-arginine CPPs is a subject of ongoing research, with evidence supporting multiple pathways:
-
Direct Penetration: At lower concentrations, it is hypothesized that the positively charged guanidinium groups of the arginine residues interact with the negative charges of the phospholipid bilayer, leading to membrane destabilization and direct translocation into the cytoplasm.
-
Endocytosis: At higher concentrations, uptake is predominantly mediated by various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. Once internalized within endosomes, the peptide and its cargo must escape into the cytoplasm to reach their target. The "proton sponge" effect, where the high buffering capacity of the peptide leads to endosomal rupture, is one proposed mechanism for this escape.
Experimental Protocols for Characterizing CPP Function
1. Cellular Uptake Assays:
-
Methodology:
-
Synthesize the peptide of interest (e.g., R8-cargo) with a fluorescent label (e.g., FITC, TAMRA).
-
Incubate target cells with various concentrations of the fluorescently labeled peptide for different time points (e.g., 30 min, 1h, 2h, 4h).
-
Wash the cells extensively with PBS to remove non-internalized peptide.
-
Analyze cellular fluorescence using:
-
Flow Cytometry: To quantify the percentage of positive cells and the mean fluorescence intensity, providing a measure of overall uptake efficiency.
-
Confocal Microscopy: To visualize the subcellular localization of the peptide (e.g., cytoplasm, nucleus, endosomes). Co-staining with endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for late endosomes/lysosomes) can elucidate the uptake pathway.
-
-
-
Data Presentation:
| Concentration (µM) | Incubation Time (h) | % Positive Cells (Flow Cytometry) | Mean Fluorescence Intensity (A.U.) | Subcellular Localization (Confocal) |
| 1 | 1 | |||
| 5 | 1 | |||
| 10 | 1 | |||
| 5 | 0.5 | |||
| 5 | 2 |
2. Endocytosis Inhibition Assay:
-
Methodology:
-
Pre-incubate cells with known inhibitors of specific endocytic pathways for 30-60 minutes. Examples include:
-
Chlorpromazine (clathrin-mediated)
-
Genistein or Filipin (caveolae-mediated)
-
Amiloride or Cytochalasin D (macropinocytosis)
-
-
Add the fluorescently labeled R8-peptide and incubate for the determined optimal uptake time.
-
Wash and analyze cellular uptake via flow cytometry.
-
A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that pathway.
-
Visualization of CPP-Mediated Uptake
Caption: Experimental workflow for characterizing CPP-mediated cellular uptake.
Part 2: "T198wt" - A Hypothetical Targeting or Effector Moiety
The "T198wt" portion of the name is more speculative. In peptide design, such designations can refer to:
-
A Wild-Type Protein Fragment: It could represent a wild-type amino acid sequence from a protein, for instance, a fragment containing Threonine (T) at position 198. This fragment might be a binding motif for a specific receptor or an intracellular target.
-
A Targeting Peptide: It could be a sequence identified through methods like phage display to bind to a specific cell surface receptor overexpressed on cancer cells.
-
An Effector Peptide: The sequence itself might have therapeutic activity, such as inhibiting a protein-protein interaction or inducing apoptosis.
Potential Functions and Signaling Pathways
Assuming "T198wt" is a targeting moiety that binds to a hypothetical receptor "Receptor X" overexpressed on cancer cells, the this compound peptide would function as a targeted drug delivery system.
Caption: Hypothetical signaling pathway for a targeted this compound peptide.
Experimental Protocols for Target Validation and Efficacy
1. Binding Affinity Assays:
-
Methodology (Surface Plasmon Resonance - SPR):
-
Immobilize the purified extracellular domain of the target receptor on a sensor chip.
-
Flow different concentrations of the T198wt peptide (without the R8 motif to avoid non-specific binding) over the chip.
-
Measure the change in the refractive index upon binding and dissociation.
-
Calculate the association (ka) and dissociation (kd) rate constants to determine the binding affinity (KD = kd/ka).
-
-
Data Presentation:
| Peptide | ka (1/Ms) | kd (1/s) | KD (M) |
| T198wt | |||
| Scrambled Control |
2. In Vitro Cytotoxicity Assay:
-
Methodology (MTT or CellTiter-Glo Assay):
-
Seed cancer cells (expressing the target receptor) and control cells (low or no expression) in 96-well plates.
-
Treat cells with increasing concentrations of the this compound peptide for 24, 48, and 72 hours.
-
Add MTT reagent or CellTiter-Glo reagent and measure absorbance or luminescence, respectively, which correlates with the number of viable cells.
-
Calculate the IC50 (the concentration of peptide that inhibits cell growth by 50%).
-
-
Data Presentation:
| Cell Line | Target Expression | Treatment | IC50 (µM) at 48h |
| Cancer Line A | High | This compound | |
| Cancer Line A | High | R8-Scrambled | |
| Control Line B | Low | This compound |
3. Apoptosis Assay:
-
Methodology (Annexin V/Propidium Iodide Staining):
-
Treat cells with the this compound peptide at its IC50 concentration for a specified time (e.g., 24 hours).
-
Stain the cells with Annexin V-FITC (detects early apoptotic cells) and Propidium Iodide (PI, detects late apoptotic/necrotic cells).
-
Analyze the stained cells by flow cytometry to quantify the percentage of cells in different stages of apoptosis.
-
Caption: Workflow for evaluating the in vitro efficacy of a therapeutic peptide.
Conclusion
While the specific peptide "this compound" remains unidentified in the public domain, this guide provides a comprehensive framework for understanding and evaluating peptides with similar structures. The combination of a cell-penetrating motif like R8 with a targeting or effector sequence is a powerful strategy in modern drug development. The experimental protocols and data presentation formats outlined here represent standard, rigorous methods for the characterization of such novel therapeutic agents. Researchers investigating proprietary peptides are encouraged to apply these methodologies to elucidate their mechanisms of action and therapeutic potential.
R8-T198wt as a Pim-1 Kinase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The serine/threonine kinase Pim-1 is a key regulator of cell cycle progression and apoptosis, and its overexpression is implicated in the tumorigenesis of various cancers, including prostate cancer. Consequently, Pim-1 has emerged as an attractive target for novel anti-cancer therapies. This technical guide provides an in-depth overview of R8-T198wt, a cell-permeable peptide inhibitor of Pim-1 kinase. Derived from the carboxyl-terminal region of the cyclin-dependent kinase inhibitor p27Kip1, this compound demonstrates significant anti-tumor activity by selectively inhibiting Pim-1 kinase. This document details the quantitative inhibitory effects of this compound, comprehensive experimental protocols for its evaluation, and a visual representation of its mechanism of action within the Pim-1 signaling pathway.
Introduction
Pim-1 kinase, a proto-oncogene, plays a crucial role in signal transduction pathways that govern cell survival and proliferation.[1] Its transcription is often initiated by the JAK/STAT pathway in response to cytokine signaling.[1] Once active, Pim-1 phosphorylates a variety of downstream targets, including the pro-apoptotic protein Bad and the cell cycle inhibitor p27Kip1, thereby promoting cell survival and cell cycle progression.[2] The aberrant expression of Pim-1 in cancer cells, particularly prostate cancer, makes it a compelling target for therapeutic intervention.[3]
This compound is a novel, cell-permeable peptide designed to specifically inhibit Pim-1 kinase activity.[3] This peptide is derived from p27Kip1, a natural substrate of Pim-1, and is fused to a poly-arginine (R8) cell-penetrating peptide sequence to facilitate its entry into cells. This compound acts by interfering with the binding of Pim-1 to its substrates, thereby inhibiting their phosphorylation.[3] This guide summarizes the key quantitative data, experimental methodologies, and signaling pathways associated with the action of this compound.
Quantitative Data on this compound Activity
The inhibitory potency and cellular effects of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key findings.
| Parameter | Value | Assay Type | Reference |
| Dissociation Constant (Kd) for Pim-1 | 323 nM | Surface Plasmon Resonance | [3] |
Table 1: Biochemical Inhibitory Activity of this compound against Pim-1 Kinase. This table presents the binding affinity of this compound to Pim-1 kinase.
| Cell Line | Treatment | Concentration (µM) | Effect | Reference |
| DU145 (Prostate Cancer) | This compound | 10 | Inhibition of p27Kip1 phosphorylation | [3] |
| DU145 (Prostate Cancer) | This compound | 10 | Inhibition of Bad phosphorylation | [3] |
| DU145 (Prostate Cancer) | This compound | 10, 20 | Induction of G1 cell cycle arrest | [3] |
| DU145 (Prostate Cancer) | This compound | 10, 20 | Induction of apoptosis | [3] |
| RWPE-1 (Normal Prostate Epithelial) | This compound | 10, 20 | No significant effect on cell growth |
Table 2: Cellular Effects of this compound on Prostate Cancer and Normal Cells. This table summarizes the observed effects of this compound on the human prostate cancer cell line DU145 and the normal prostate epithelial cell line RWPE-1.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Pim-1 Kinase Inhibition Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by Pim-1 kinase in a cell-free system.
Materials:
-
Recombinant active Pim-1 kinase
-
Biotinylated Bad peptide (substrate)
-
This compound peptide
-
Kinase buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
[γ-³²P]ATP
-
Streptavidin-coated plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing recombinant Pim-1 kinase and the biotinylated Bad peptide in kinase buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated Bad peptide.
-
Wash the plate to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each this compound concentration relative to a no-inhibitor control.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the viability of cancer cells.
Materials:
-
DU145 human prostate cancer cells
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed DU145 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay quantifies the induction of apoptosis in cells treated with this compound.
Materials:
-
DU145 cells
-
This compound peptide
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat DU145 cells with the desired concentrations of this compound for a specified time (e.g., 48 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizing the Mechanism of Action
The following diagrams illustrate the Pim-1 signaling pathway, the experimental workflow for evaluating this compound, and its mechanism of action.
Caption: Pim-1 Kinase Signaling Pathway.
Caption: Experimental Workflow for this compound Evaluation.
Caption: Mechanism of Action of this compound.
Conclusion
This compound represents a promising targeted therapeutic agent for cancers characterized by Pim-1 overexpression. Its mode of action, directly inhibiting the kinase activity of Pim-1, leads to the induction of cell cycle arrest and apoptosis in cancer cells while sparing normal cells. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other Pim-1 kinase inhibitors. The specificity of this peptide inhibitor offers a potential advantage over small molecule inhibitors that may have off-target effects. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in the treatment of prostate and other cancers.
References
In-depth Technical Guide: Cell-permeable p27Kip1 Peptide R8-T198wt
A Novel Therapeutic Peptide for Prostate Cancer and Beyond
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cell-permeable p27Kip1 peptide, R8-T198wt. This engineered peptide has demonstrated significant anti-tumor activity, particularly in prostate cancer models, by targeting the Pim-1 kinase. This document details the underlying mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the critical pathways and workflows.
Core Concepts: p27Kip1, T198 Phosphorylation, and Pim-1 Kinase
The cyclin-dependent kinase (CDK) inhibitor p27Kip1 is a crucial regulator of the cell cycle, primarily by controlling the transition from G1 to S phase.[1] Its function and stability are intricately regulated by post-translational modifications, most notably phosphorylation. One key phosphorylation site is Threonine 198 (T198) at the C-terminus of the p27Kip1 protein. Phosphorylation at T198 has been shown to stabilize the p27Kip1 protein.[2]
The serine/threonine kinase Pim-1 plays a significant role in cell cycle progression and the inhibition of apoptosis, contributing to tumorigenesis in various cancers, including prostate cancer.[3][4] Pim-1 can phosphorylate p27Kip1, which can affect its stability and function. The this compound peptide is a rationally designed therapeutic agent that leverages these molecular interactions.
The this compound Peptide: Design and Mechanism of Action
The this compound peptide is a cell-permeable construct composed of two key domains:
-
R8: An octa-arginine cell-penetrating peptide sequence that facilitates efficient delivery into the cytoplasm of target cells.
-
T198wt: A peptide sequence corresponding to the C-terminal region of wild-type human p27Kip1 (amino acids 189-198), which contains the critical Threonine 198 residue.
The primary mechanism of action of this compound is the direct inhibition of Pim-1 kinase activity.[3][4] By mimicking the substrate binding site of p27Kip1, the T198wt portion of the peptide binds to Pim-1, competitively inhibiting the phosphorylation of its endogenous substrates, including p27Kip1 itself and the pro-apoptotic protein Bad.[3][4] This inhibition leads to cell cycle arrest at the G1 phase and subsequent induction of apoptosis in cancer cells.[3] A mutated version of the peptide, R8-T198mu, with alterations in key binding residues, fails to bind Pim-1, highlighting the specificity of the interaction.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on the this compound peptide.
| Cell Line | Peptide Concentration (µM) | Incubation Time (hours) | % Cell Viability (Relative to Control) |
| DU145 (Prostate Cancer) | 5 | 48 | ~60% |
| DU145 (Prostate Cancer) | 10 | 48 | ~40% |
| RWPE-1 (Normal Prostate Epithelial) | 10 | 48 | No significant inhibition |
Table 1: In Vitro Cell Viability of Prostate Cancer Cells Treated with this compound. Data extracted from studies demonstrating the cytotoxic effects of this compound on the DU145 human prostate cancer cell line, while showing minimal impact on normal prostate epithelial cells (RWPE-1).
| Treatment Group | This compound (µM) | Taxol (µg/mL) | % Cell Viability (Relative to Control) |
| Control | 0 | 0 | 100% |
| This compound | 10 | 0 | ~40% |
| Taxol | 0 | 3 | ~70% |
| This compound + Taxol | 10 | 3 | ~20% |
Table 2: Synergistic Effect of this compound and Taxol on DU145 Prostate Cancer Cell Viability. This table illustrates the enhanced cytotoxic effect when this compound is used in combination with the chemotherapeutic agent taxol, suggesting a potential to overcome drug resistance.[2]
| Treatment Group | Day 0 Tumor Volume (mm³) | Day 21 Tumor Volume (mm³) | % Tumor Growth Inhibition |
| Vehicle Control | ~100 | ~800 | 0% |
| This compound | ~100 | ~300 | ~62.5% |
| Taxol | ~100 | ~600 | ~25% |
| This compound + Taxol | ~100 | ~150 | ~81.25% |
Table 3: In Vivo Anti-tumor Activity of this compound in a DU145 Xenograft Model. This table presents the significant reduction in tumor growth in a mouse xenograft model of human prostate cancer, both as a monotherapy and in combination with taxol.[3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis and Purification of this compound Peptide
This protocol outlines the solid-phase synthesis of the this compound peptide.
-
Resin Preparation: Start with a Rink Amide resin. Swell the resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by incubating with 20% piperidine in DMF for 20 minutes. Wash the resin extensively with DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid with a coupling agent such as HCTU in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow it to react for 2 hours.
-
Wash: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence (H2N-RRRRRRRR-S-G-D-D-D-N-I-D-S-Q-T-OH).
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the peptide by mass spectrometry.
Pim-1 Kinase Inhibition Assay
This assay measures the ability of this compound to inhibit Pim-1 kinase activity.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing Pim-1 kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT), purified active Pim-1 enzyme, and the substrate peptide (e.g., a fluorescently labeled p27-derived peptide).
-
Inhibitor Addition: Add varying concentrations of the this compound peptide or a vehicle control to the reaction wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP (e.g., 100 µM).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as mobility shift assays with fluorescently labeled substrates or by detecting the amount of ADP produced using a commercial kit like ADP-Glo™.
-
Data Analysis: Calculate the percentage of kinase inhibition for each peptide concentration relative to the vehicle control and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the viability of cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., DU145) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of this compound peptide (e.g., 0, 1, 5, 10, 20 µM) and incubate for the desired time (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Cell Cycle Analysis by Flow Cytometry (FACS)
This protocol is used to determine the effect of this compound on the cell cycle distribution.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
FACS Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V Staining
This assay detects the induction of apoptosis by this compound.
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
FACS Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
In Vivo Xenograft Study
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse model.
-
Cell Implantation: Subcutaneously inject human prostate cancer cells (e.g., DU145) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, this compound, taxol, this compound + taxol). Administer the treatments via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Plot the mean tumor volume for each group over time and calculate the percentage of tumor growth inhibition.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound inhibits Pim-1, preventing phosphorylation of p27 and Bad, leading to cell cycle arrest and apoptosis.
Caption: Workflow for evaluating the in vivo anti-tumor efficacy of this compound in a xenograft model.
Conclusion and Future Directions
The cell-permeable p27Kip1 peptide this compound represents a promising therapeutic strategy, particularly for prostate cancer. Its targeted inhibition of Pim-1 kinase leads to potent anti-tumor effects, including cell cycle arrest and apoptosis, with minimal toxicity to normal cells observed in preclinical models. The synergistic activity with conventional chemotherapeutics like taxol further highlights its potential in combination therapies to overcome drug resistance.
Future research should focus on optimizing the delivery and stability of the this compound peptide, exploring its efficacy in other Pim-1-dependent malignancies, and ultimately, advancing this novel therapeutic agent towards clinical trials. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the quest for more effective cancer treatments.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-permeable carboxyl-terminal p27(Kip1) peptide exhibits anti-tumor activity by inhibiting Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing live-animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
An In-depth Technical Guide on R8-T198wt and its Role in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The serine/threonine kinase Pim-1 is a critical regulator of cell cycle progression and an inhibitor of apoptosis, making it a compelling target in oncology, particularly in prostate cancer where its overexpression is common.[1][2][3] R8-T198wt is a novel, cell-permeable peptide inhibitor of Pim-1 kinase, derived from the carboxyl-terminus of the cyclin-dependent kinase inhibitor p27Kip1.[2][4] This peptide is engineered for enhanced cellular uptake by fusion to an octa-arginine (R8) cell-penetrating peptide sequence. This compound has demonstrated significant anti-tumor activity by inducing G1 cell cycle arrest and apoptosis in prostate cancer cells.[2][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and a visualization of the associated signaling pathways.
This compound: Peptide Profile and Binding Affinity
This compound is a synthetic peptide designed to competitively inhibit the kinase activity of Pim-1. Its sequence is derived from the C-terminal region of human p27Kip1, a natural substrate of Pim-1.[2]
Peptide Sequence: GGGRRRRRRRRGCKKPGLRRRQT[4]
The N-terminal poly-arginine sequence (R8) facilitates its penetration across the cell membrane. The core sequence is derived from p27Kip1 and is responsible for its interaction with Pim-1.
| Parameter | Value | Reference |
| Target | Pim-1 Kinase | [4] |
| Binding Affinity (Kd) | 323 nM | [4] |
| Molecular Formula | C111H211N59O26S | [4] |
| Molecular Weight | 2820.33 g/mol | [4] |
Mechanism of Action: Induction of Apoptosis
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of Pim-1. This inhibition leads to a cascade of downstream events culminating in apoptosis.
Inhibition of Bad Phosphorylation
A key substrate of Pim-1 is the pro-apoptotic protein Bad (Bcl-2-associated death promoter). Pim-1-mediated phosphorylation of Bad at Serine 112 (Ser112) inactivates its pro-apoptotic function. By inhibiting Pim-1, this compound prevents the phosphorylation of Bad, leaving it in its active, pro-apoptotic state.[2]
Signaling Pathway
The induction of apoptosis by this compound follows a well-defined signaling pathway.
Caption: this compound induced apoptosis signaling pathway.
Quantitative Efficacy in DU145 Prostate Cancer Cells
The efficacy of this compound has been quantitatively assessed in the androgen-independent human prostate cancer cell line, DU145.
Cell Viability
Treatment with this compound leads to a dose-dependent decrease in the viability of DU145 cells.
| This compound Concentration | Cell Viability (%) | Reference |
| 0 µM (Control) | 100 | [2] |
| 10 µM | ~80 | [2] |
| 20 µM | ~50 | [2] |
Induction of Apoptosis
Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining demonstrates a significant increase in the apoptotic cell population following treatment with this compound.
| Treatment | Apoptotic Cells (%) | Reference |
| Control | <5 | [2] |
| This compound (20 µM) | ~25 | [2] |
| R8-T198mu (20 µM) | <5 | [2] |
R8-T198mu is a mutated, inactive control peptide.
Experimental Protocols
Cell Culture
DU145 human prostate carcinoma cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.[5]
Cell Viability Assay (MTT Assay)
Caption: Workflow for MTT-based cell viability assay.
-
Cell Seeding: Plate DU145 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) and a negative control peptide (R8-T198mu) for 48 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V/PI Flow Cytometry)
Caption: Workflow for Annexin V/PI apoptosis assay.
-
Cell Treatment: Treat DU145 cells with 20 µM this compound or R8-T198mu for 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis for Phospho-Bad (Ser112)
-
Cell Lysis: Treat DU145 cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Bad (Ser112) (e.g., Cell Signaling Technology #9291) overnight at 4°C.[6] Also, probe a separate membrane with an antibody for total Bad as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound represents a promising therapeutic peptide for the treatment of prostate cancer. Its targeted inhibition of Pim-1 kinase leads to the activation of the intrinsic apoptotic pathway through the de-repression of the pro-apoptotic protein Bad. The data presented in this guide highlight the potent and specific anti-tumor effects of this compound in a relevant cancer cell line model. The detailed protocols provided herein should serve as a valuable resource for researchers investigating the therapeutic potential of this and similar peptide-based kinase inhibitors. Further in vivo studies are warranted to fully elucidate the clinical utility of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Cell-permeable Carboxyl-terminal p27Kip1 Peptide Exhibits Anti-tumor Activity by Inhibiting Pim-1 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Apoptosis Induction of Human Prostate Carcinoma DU145 Cells by Diallyl Disulfide via Modulation of JNK and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-Bad (Ser112) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
In-depth Technical Guide: The Anti-Tumor Properties of R8-T198wt
Disclaimer: The molecule "R8-T198wt" does not correspond to a standard nomenclature found in publicly available scientific literature. Through extensive investigation, it is deduced that this designation likely represents a conjugate of two components: "R8," a cell-penetrating peptide, and "T198wt," a wild-type peptide with a threonine at position 198. While the "R8" component is well-documented, the specific identity and anti-tumor properties of a peptide referred to as "T198wt" are not described in public research databases.
This guide, therefore, synthesizes information on the constituent parts to provide a foundational understanding of the potential mechanism of action for a hypothetical this compound conjugate. The experimental data and protocols are based on common practices for evaluating similar peptide-based cancer therapies.
Core Components and Rationale
The R8 Delivery Vehicle: An Octa-arginine Cell-Penetrating Peptide
The "R8" component is identified as octa-arginine, a highly cationic cell-penetrating peptide (CPP). CPPs are short peptides capable of traversing cellular membranes and delivering a variety of molecular cargoes, including therapeutic peptides, into the cytoplasm and nucleus. The mechanism of uptake for arginine-rich CPPs is primarily through endocytosis.
Key Functions of the R8 Component:
-
Enhanced Cellular Uptake: Facilitates the entry of the conjugated therapeutic peptide ("T198wt") into cancer cells, overcoming the limitation of poor membrane permeability of many peptides.
-
Intracellular Targeting: Can be engineered to target specific subcellular compartments, potentially increasing the efficacy and reducing off-target effects of the therapeutic cargo.
The T198wt Therapeutic Peptide: A Hypothetical Anti-Tumor Agent
The "T198wt" component remains unidentified in public literature. For the purpose of this guide, we will hypothesize that "T198wt" is a peptide derived from a tumor-associated antigen (TAA) or a protein involved in cancer cell proliferation or survival. The designation "wt" suggests it is the wild-type sequence, and "T198" indicates a threonine residue at the 198th position of the parent protein, which may be crucial for its therapeutic activity or interaction with its target.
Postulated Mechanism of Anti-Tumor Action
The anti-tumor properties of a hypothetical this compound conjugate would be predicated on the combined actions of its two components. The proposed signaling pathway and mechanism of action are illustrated below.
Workflow Description:
-
Binding and Internalization: The R8 moiety of the conjugate interacts with the negatively charged components of the cancer cell membrane, initiating internalization via endocytosis.
-
Endosomal Escape: Once inside an endosome, the conjugate must escape into the cytoplasm to reach its target. The high positive charge of R8 can facilitate endosomal membrane disruption.
-
Target Binding: The released T198wt peptide binds to its specific intracellular target protein.
-
Inhibition of Pro-survival Signaling: This binding event disrupts the function of the target protein, leading to the inhibition of a downstream signaling pathway critical for the cancer cell's survival and proliferation.
-
Induction of Apoptosis: The disruption of pro-survival signaling ultimately triggers programmed cell death (apoptosis) in the cancer cell.
Quantitative Data from Analogous Studies
As no specific data for "this compound" is available, the following tables present hypothetical data based on typical results from studies of similar R8-conjugated anti-tumor peptides.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Peptide | Concentration (µM) | Cell Viability (%) |
| MCF-7 | T198wt (unconjugated) | 10 | 95 ± 4.2 |
| (Breast Cancer) | This compound | 10 | 45 ± 3.1 |
| A549 | T198wt (unconjugated) | 10 | 92 ± 5.5 |
| (Lung Cancer) | This compound | 10 | 38 ± 2.8 |
| HEK293 | T198wt (unconjugated) | 10 | 98 ± 2.1 |
| (Normal) | This compound | 10 | 85 ± 4.9 |
Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 1500 ± 150 | - |
| T198wt (unconjugated) | 1350 ± 120 | 10% |
| This compound | 450 ± 80 | 70% |
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to characterize the anti-tumor properties of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells in vitro.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) and normal cells (e.g., HEK293) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Peptide Treatment: Cells are treated with varying concentrations of T198wt and this compound for 48 hours.
-
MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Tumor Implantation: 5 x 10⁶ A549 cells are subcutaneously injected into the flank of athymic nude mice.
-
Treatment: When tumors reach an average volume of 100 mm³, mice are randomly assigned to treatment groups (Vehicle, T198wt, this compound). Peptides are administered via intraperitoneal injection every three days for 21 days.
-
Tumor Measurement: Tumor volume is measured every three days using calipers and calculated using the formula: (Length x Width²)/2.
-
Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated at the end of the study.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for the preclinical evaluation of a novel anti-tumor peptide conjugate like this compound.
The Effect of R8-T198wt on p27Kip1 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclin-dependent kinase inhibitor p27Kip1 is a critical regulator of cell cycle progression, and its dysregulation is a hallmark of many cancers. The post-translational modification of p27Kip1, particularly its phosphorylation, plays a pivotal role in determining its stability, subcellular localization, and function. Phosphorylation at the threonine 198 (T198) residue is a key event that promotes the cytoplasmic mislocalization and oncogenic functions of p27Kip1. This technical guide provides an in-depth overview of the effect of R8-T198wt, a cell-permeable peptide inhibitor, on the phosphorylation of p27Kip1 at T198. We will detail the signaling pathways involved, present relevant experimental protocols, and summarize expected quantitative data.
Introduction to p27Kip1 and T198 Phosphorylation
p27Kip1 is a tumor suppressor protein that primarily functions by binding to and inhibiting cyclin-dependent kinase (CDK) complexes, thereby inducing cell cycle arrest in the G1 phase. However, the role of p27Kip1 is multifaceted and highly dependent on its phosphorylation status. Several kinases, including Akt, p90 ribosomal S6 kinases (RSK1), and Pim-1, can phosphorylate p27Kip1 at T198.[1][2][3] This phosphorylation event creates a binding site for 14-3-3 chaperone proteins, which leads to the export of p27Kip1 from the nucleus to the cytoplasm.[2][4]
In the cytoplasm, p27Kip1 not only loses its tumor-suppressive CDK-inhibitory function but can also acquire oncogenic properties, such as the inhibition of RhoA activity, which promotes cell motility and metastasis.[3][5][6] The dephosphorylation of T198 is regulated by the phosphatase PPM1G, which helps to maintain p27Kip1 in the nucleus.[7]
This compound: A Tool for Modulating p27Kip1 Phosphorylation
This compound is a cell-permeable peptide inhibitor of Pim-1 kinase. It is derived from the C-terminal sequence of p27Kip1 (residues 189-198) and is fused to an octa-arginine (R8) cell-penetrating peptide sequence to facilitate its entry into cells. This compound acts as a competitive inhibitor, preventing Pim-1 kinase from phosphorylating its substrates, including p27Kip1 at the T198 residue. This makes this compound a valuable research tool for studying the specific consequences of Pim-1-mediated p27Kip1 phosphorylation and a potential therapeutic agent for cancers where this pathway is overactive.
Signaling Pathways
The phosphorylation of p27Kip1 at T198 is a convergence point for multiple signaling pathways that are frequently activated in cancer.
Figure 1: p27Kip1 T198 Phosphorylation Pathway. This diagram illustrates the signaling pathways leading to the phosphorylation of p27Kip1 at T198 and its downstream consequences. This compound specifically inhibits the Pim-1 kinase branch of this pathway.
Experimental Protocols
To investigate the effect of this compound on p27Kip1 phosphorylation, a series of standard cell and molecular biology techniques can be employed.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines with known activation of Pim-1, Akt, or MAPK pathways (e.g., DU145 prostate cancer, MCF7 breast cancer) are suitable models.[1]
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Seed cells to be 60-70% confluent at the time of treatment.
-
Treat cells with varying concentrations of this compound (e.g., 1-20 µM) for different time points (e.g., 6, 12, 24 hours).
-
Include a vehicle control (e.g., sterile water or PBS) in all experiments.
-
Western Blotting for p27Kip1 Phosphorylation
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for phosphorylated p27Kip1 (p-T198) overnight at 4°C.
-
Incubate with a primary antibody for total p27Kip1 and a loading control (e.g., GAPDH, β-actin) to ensure equal loading.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of this compound on Pim-1 kinase activity.
Figure 2: In Vitro Kinase Assay Workflow. This diagram outlines the key steps to directly assess the inhibitory effect of this compound on Pim-1 kinase-mediated phosphorylation of p27Kip1.
-
Reaction Setup: In a microcentrifuge tube, combine recombinant active Pim-1 kinase, recombinant p27Kip1 protein as a substrate, kinase reaction buffer, and varying concentrations of this compound.
-
Initiate Reaction: Start the phosphorylation reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to an X-ray film (autoradiography) to detect the incorporation of 32P into p27Kip1. The signal intensity will be inversely proportional to the inhibitory activity of this compound.
Subcellular Fractionation
-
Following treatment with this compound, harvest cells.
-
Use a commercial subcellular fractionation kit to separate the nuclear and cytoplasmic fractions.
-
Perform Western blotting on each fraction as described in section 4.2.
-
Probe for total p27Kip1, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., Tubulin) to verify the purity of the fractions.
Quantitative Data Presentation
The following tables present expected quantitative outcomes from the described experiments, demonstrating the inhibitory effect of this compound.
Table 1: Dose-Dependent Effect of this compound on p27Kip1 T198 Phosphorylation in DU145 Cells
| This compound (µM) | Relative p-T198/Total p27Kip1 Ratio (Normalized to Control) |
|---|---|
| 0 (Vehicle) | 1.00 ± 0.08 |
| 1 | 0.85 ± 0.07 |
| 5 | 0.52 ± 0.06 |
| 10 | 0.21 ± 0.04 |
| 20 | 0.11 ± 0.03 |
Data are represented as mean ± SEM from three independent experiments.
Table 2: Time-Course Effect of 10 µM this compound on p27Kip1 T198 Phosphorylation
| Treatment Time (hours) | Relative p-T198/Total p27Kip1 Ratio (Normalized to 0h) |
|---|---|
| 0 | 1.00 ± 0.09 |
| 6 | 0.68 ± 0.07 |
| 12 | 0.35 ± 0.05 |
| 24 | 0.18 ± 0.04 |
Data are represented as mean ± SEM from three independent experiments.
Table 3: Effect of this compound on the Subcellular Localization of p27Kip1
| Treatment (24h) | Cytoplasmic p27Kip1 (%) | Nuclear p27Kip1 (%) |
|---|---|---|
| Vehicle | 65 ± 5 | 35 ± 5 |
| 10 µM this compound | 25 ± 4 | 75 ± 4 |
Data are represented as mean ± SEM from three independent experiments, quantified by densitometry of Western blots from subcellular fractions.
Table 4: In Vitro Pim-1 Kinase Assay with this compound
| This compound (µM) | Relative Pim-1 Kinase Activity (%) |
|---|---|
| 0 | 100 |
| 0.1 | 82 |
| 1 | 45 |
| 10 | 15 |
| 100 | 3 |
Data are represented as the percentage of 32P incorporation into p27Kip1 compared to the vehicle control.
Conclusion
This compound is a potent and specific inhibitor of Pim-1 kinase-mediated phosphorylation of p27Kip1 at T198. By preventing this key phosphorylation event, this compound promotes the nuclear retention of p27Kip1, restoring its tumor-suppressive function and inducing G1 cell cycle arrest. The experimental protocols and expected data presented in this guide provide a framework for researchers to investigate the intricate regulation of p27Kip1 and to explore the therapeutic potential of targeting the Pim-1/p27Kip1 axis in cancer.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Phosphorylation of p27Kip1 at threonine 198 by p90 ribosomal protein S6 kinases promotes its binding to 14-3-3 and cytoplasmic localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RSK1 drives p27Kip1 phosphorylation at T198 to promote RhoA inhibition and increase cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Akt-dependent phosphorylation of p27Kip1 promotes binding to 14-3-3 and cytoplasmic localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RSK1 drives p27Kip1 phosphorylation at T198 to promote RhoA inhibition and increase cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Regulation of p27Kip1 phosphorylation and G1 cell cycle progression by protein phosphatase PPM1G - PMC [pmc.ncbi.nlm.nih.gov]
The R8-T198wt Peptide: A Technical Guide to its Impact on G1 Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
The serine/threonine kinase Pim-1 is a proto-oncogene frequently overexpressed in various malignancies, including prostate cancer, where it plays a critical role in promoting cell cycle progression and inhibiting apoptosis. Its activity presents a compelling target for anti-cancer drug development. This technical guide details the mechanism and impact of R8-T198wt, a cell-permeable peptide inhibitor of Pim-1 kinase. This compound is a synthetic peptide derived from the carboxyl-terminus of the cyclin-dependent kinase inhibitor p27Kip1, fused to an eight-arginine (R8) cell-penetrating motif. By competitively inhibiting the binding of Pim-1 to its substrates, this compound prevents the phosphorylation of key cell cycle regulators, leading to a robust G1 phase cell cycle arrest and subsequent apoptosis in cancer cells. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data on cell cycle effects, and detailed experimental protocols relevant to the study of this compound.
Introduction
The cell cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and cell division. The transition from the G1 phase to the S phase is a critical commitment point, often dysregulated in cancer. The cyclin-dependent kinase inhibitor p27Kip1 (p27) is a key tumor suppressor that governs this transition by binding to and inhibiting cyclin E-CDK2 complexes.[1]
The activity and stability of p27 are themselves subject to complex regulation, notably through phosphorylation by various kinases. The Pim-1 kinase has been identified as a key negative regulator of p27. Pim-1 phosphorylates p27 at the threonine-198 (Thr198) residue, which promotes p27's association with 14-3-3 proteins, leading to its export from the nucleus to the cytoplasm and subsequent proteasome-dependent degradation.[2][3] This reduction in nuclear p27 alleviates the inhibition on cyclin E-CDK2, thereby promoting entry into the S phase.
This compound was rationally designed to disrupt this interaction. It is a cell-permeable peptide consisting of the eight-arginine transduction domain fused to the 10-amino-acid sequence from the carboxyl-terminus of human p27, which contains the Thr198 phosphorylation site.[4] This peptide acts as a competitive inhibitor, binding to Pim-1 and preventing it from phosphorylating its native substrates, including endogenous p27.[4] The result is the stabilization and nuclear accumulation of p27, restoring its inhibitory function and inducing G1 cell cycle arrest.[4]
The this compound Signaling Pathway
The primary mechanism of action for this compound is the direct inhibition of Pim-1 kinase activity. This initiates a signaling cascade that culminates in G1 cell cycle arrest.
-
Cellular Entry: The R8 polyarginine motif facilitates the efficient translocation of the T198wt peptide across the cell membrane into the cytoplasm.
-
Pim-1 Inhibition: Inside the cell, the T198wt portion of the peptide competitively binds to the substrate-binding site of Pim-1 kinase.
-
p27 Stabilization: By occupying Pim-1, this compound prevents the phosphorylation of endogenous p27 at the Thr198 residue.
-
Nuclear Accumulation of p27: Unphosphorylated p27 is not sequestered in the cytoplasm by 14-3-3 proteins and remains in the nucleus.
-
CDK2 Inhibition: Nuclear p27 binds to and inhibits the activity of cyclin E-CDK2 complexes.
-
G1 Arrest: The inhibition of cyclin E-CDK2 prevents the phosphorylation of key substrates required for S-phase entry, such as the Retinoblastoma protein (Rb), leading to cell cycle arrest in the G1 phase.
The logical flow from Pim-1 inhibition to G1 arrest is depicted in the diagram below.
Quantitative Data: Cell Cycle Analysis
The efficacy of this compound in inducing G1 arrest was quantified by treating DU145 human prostate cancer cells with the peptide and analyzing the cell cycle distribution via flow cytometry. The data demonstrates a significant increase in the proportion of cells in the G1 phase, with a corresponding decrease in S and G2/M phase populations.
| Treatment Group | Peptide Conc. | Duration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control | 0 µM | 24 h | 66.8% | 19.5% | 13.7% |
| This compound | 20 µM | 24 h | 81.3% | 9.8% | 8.9% |
Data extracted and summarized from Morishita et al., J Biol Chem. 2011 Jan 28;286(4):2681-8, specifically Figure 2A.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize the effects of this compound.
Cell Culture and Peptide Treatment
-
Cell Line: DU145 human prostate cancer cells.
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere containing 5% CO2.
-
Peptide Treatment: this compound peptide, synthesized and purified, is dissolved in a suitable sterile solvent (e.g., water or PBS). The peptide solution is added directly to the cell culture medium to achieve the desired final concentration (e.g., 20 µM) and incubated for the specified duration (e.g., 24 hours).
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is used to determine the distribution of a cell population in the different phases of the cell cycle based on DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
Procedure:
-
Harvesting: Treat DU145 cells with this compound or a vehicle control for 24 hours. Harvest the cells by trypsinization, transfer to a conical tube, and centrifuge (e.g., 300 x g for 5 minutes) to pellet the cells.
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks.
-
Rehydration & RNA Removal: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes to ensure only DNA is stained.
-
Staining: Add the PI staining solution to the cells and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence in the appropriate channel (typically >600 nm). Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Kinase Assay
This assay confirms the direct inhibitory effect of this compound on Pim-1's ability to phosphorylate its substrates.
Materials:
-
Recombinant active Pim-1 kinase
-
Recombinant substrate (e.g., GST-p27)
-
This compound peptide
-
Kinase reaction buffer
-
[γ-³²P]ATP (radiolabeled ATP)
-
SDS-PAGE gels and Western blotting equipment
-
Phosphorimager
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, recombinant Pim-1 kinase, and the substrate.
-
Inhibition: Add varying concentrations of the this compound peptide or a control peptide to the reaction tubes.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen.
-
Detection: Visualize the radiolabeled (phosphorylated) substrate using a phosphorimager. A decrease in the signal in the presence of this compound indicates inhibition of Pim-1 kinase activity.[3]
Conclusion and Future Directions
The this compound peptide is a potent and specific inhibitor of Pim-1 kinase, effectively inducing G1 cell cycle arrest in prostate cancer cells. Its mechanism, centered on the stabilization of the tumor suppressor p27, highlights a valuable strategy for targeted cancer therapy. The data and protocols presented in this guide provide a foundational framework for researchers investigating Pim-1 inhibition and cell cycle control. Future research may focus on optimizing peptide delivery, evaluating its efficacy in combination with other chemotherapeutic agents, and exploring its potential in treating other Pim-1-dependent malignancies. The specific targeting of a kinase-substrate interaction, as demonstrated by this compound, represents a promising avenue for the development of next-generation cancer therapeutics with enhanced specificity and reduced off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cell-permeable Carboxyl-terminal p27Kip1 Peptide Exhibits Anti-tumor Activity by Inhibiting Pim-1 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Signaling Pathways Affected by the Hypothetical MEK Inhibitor R8-T198wt
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical intracellular cascade that translates extracellular signals into a variety of cellular responses, including proliferation, differentiation, survival, and apoptosis.[1][2][3] Dysregulation of this pathway is a common feature in many human cancers, making its components attractive targets for therapeutic intervention.[4][5] This guide provides a detailed overview of the investigation of a hypothetical, novel MEK1/2 inhibitor, designated R8-T198wt, and its effects on the MAPK/ERK signaling cascade. The methodologies and data presented herein serve as a representative framework for the preclinical characterization of new targeted therapies.
The MAPK/ERK pathway is initiated by the activation of cell surface receptors, such as receptor tyrosine kinases (RTKs), which leads to the activation of the small GTPase Ras.[2][6] Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, and C-Raf), which are MAP kinase kinase kinases (MAP3Ks).[3][4] Raf proteins then phosphorylate and activate MEK1 and MEK2, which are dual-specificity MAP kinase kinases (MAP2Ks or MKKs).[7][8] MEK1/2, in turn, phosphorylate and activate the extracellular signal-regulated kinases 1 and 2 (ERK1/2), the final kinases in this cascade.[2][3] Activated ERK1/2 can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, ultimately leading to changes in gene expression and cellular function.[6]
This document details the experimental protocols to characterize the inhibitory activity of this compound and presents hypothetical data in a structured format to facilitate analysis.
Data Presentation
The following tables summarize the quantitative data from a series of hypothetical experiments designed to characterize the activity of this compound.
Table 1: In Vitro Kinase Inhibition Assay
This table presents the half-maximal inhibitory concentration (IC50) values of this compound against MEK1 and MEK2, as well as a selection of other kinases to assess selectivity.
| Kinase Target | This compound IC50 (nM) | Reference MEK Inhibitor (Trametinib) IC50 (nM) |
| MEK1 | 8.5 | 2.0[9] |
| MEK2 | 10.2 | 2.0[9] |
| ERK2 | > 10,000 | > 10,000 |
| p38α | > 10,000 | > 10,000 |
| JNK1 | > 10,000 | > 10,000 |
Table 2: Cellular Phospho-ERK1/2 Inhibition
This table shows the IC50 values for the inhibition of ERK1/2 phosphorylation in a cancer cell line (e.g., A375, which harbors a BRAF V600E mutation) following treatment with this compound.
| Cell Line | Assay Endpoint | This compound IC50 (nM) | Reference MEK Inhibitor (Selumetinib) IC50 (nM) |
| A375 | p-ERK1/2 (Thr202/Tyr204) | 25.6 | 14-50[9] |
Table 3: Anti-proliferative Activity
This table summarizes the half-maximal growth inhibitory concentration (GI50) of this compound in a panel of human cancer cell lines with known MAPK pathway mutations.
| Cell Line | Relevant Mutation | This compound GI50 (nM) | Reference MEK Inhibitor (Binimetinib) GI50 (nM) |
| A375 | BRAF V600E | 35.8 | 11[9] |
| HCT116 | KRAS G13D | 89.2 | 42[9] |
| MCF-7 | Wild-type BRAF/RAS | > 5,000 | > 5,000 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.
-
Objective: To determine the IC50 of this compound against purified MEK1 and MEK2 kinases.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of this compound and the reference inhibitor in kinase buffer.
-
Add the kinase and substrate solution to the wells of the assay plate.[10]
-
Transfer the compound dilutions to the assay plate and incubate for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP and incubate for the desired time (e.g., 60 minutes) at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 45 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 45 minutes.[10]
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
-
2. Western Blot for Phospho-ERK1/2
This immunoassay is used to detect the levels of phosphorylated ERK1/2 in cell lysates, providing a direct measure of MEK1/2 activity in a cellular context.
-
Objective: To measure the dose-dependent inhibition of ERK1/2 phosphorylation by this compound in a cellular context.
-
Materials:
-
A375 cells.
-
Cell culture medium and supplements.
-
This compound and reference inhibitors.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.[12][13]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed A375 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or a reference inhibitor for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[14]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[12]
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.[12]
-
Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
3. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
-
Objective: To determine the anti-proliferative effect of this compound on a panel of cancer cell lines.
-
Materials:
-
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or a reference inhibitor.
-
Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[16][19]
-
The viable cells will reduce the yellow MTT to purple formazan crystals.[15][17]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI50 values.
-
Mandatory Visualizations
Diagram 1: The MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK signaling cascade and the point of inhibition by this compound.
Diagram 2: Experimental Workflow for this compound Characterization
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Diagram 3: Logical Relationship of this compound Action
Caption: The mechanism of action of this compound from target engagement to cellular outcome.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. abmole.com [abmole.com]
- 10. A Chemical Probe Strategy for Interrogating Inhibitor Selectivity Across the MEK Kinase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MEK1 Kinase Enzyme System [promega.com]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of ERK protein expression using western blot analysis [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 17. broadpharm.com [broadpharm.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Evaluation of Novel Therapeutic Peptides in DU145 Prostate Cancer Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the use of the DU145 human prostate carcinoma cell line in the evaluation of novel therapeutic peptides. DU145 cells, derived from a metastatic brain lesion of a prostate cancer patient, are a widely utilized model for studying androgen-independent prostate cancer.[1][2] These cells are adherent, have an epithelial morphology, and are known for their moderate metastatic potential.[1] Notably, DU145 cells are androgen receptor-independent, making them a suitable model for investigating hormone-refractory prostate cancer.[1][3]
These application notes offer detailed protocols for the culture of DU145 cells and for assessing the efficacy of a novel therapeutic peptide, herein referred to as R8-T198wt. The provided methodologies cover key in vitro assays for characterizing the anti-cancer properties of this compound, including its effects on cell viability, apoptosis, and cell migration.
DU145 Cell Culture
General Culture Conditions
The DU145 cell line is maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, and 1.5 g/L Sodium Bicarbonate.[1][2] Cells are cultured in a humidified incubator at 37°C with a 5% CO2 atmosphere.[1] The population doubling time for DU145 cells is approximately 30 to 40 hours.[1]
Subculturing Protocol
-
Aspirate Medium: Once cells reach 80-90% confluency, remove and discard the culture medium.
-
Rinse: Briefly rinse the cell layer with a sterile Phosphate-Buffered Saline (PBS) solution to remove any residual serum that may inhibit trypsin activity.[4]
-
Trypsinization: Add 2.0 to 3.0 mL of 0.25% (w/v) Trypsin-0.53 mM EDTA solution to the flask and incubate at 37°C for 5 to 15 minutes, or until the cells detach.[2][4] Avoid agitating the cells to prevent clumping.[2]
-
Neutralization: Add 6.0 to 8.0 mL of complete growth medium to the flask to inactivate the trypsin.[2][4]
-
Cell Collection: Gently pipette the cell suspension to create a single-cell suspension and transfer to a 15 mL conical tube.
-
Centrifugation: Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes.
-
Resuspension and Seeding: Discard the supernatant and resuspend the cell pellet in fresh, complete growth medium. A subcultivation ratio of 1:4 to 1:6 is recommended.[2] The recommended seeding density is 2 x 10^4 cells/cm².[1]
-
Incubation: Incubate the new culture flasks at 37°C in a 5% CO2 incubator.[2]
Experimental Protocols for this compound Evaluation
The following protocols are designed to assess the anti-cancer effects of the hypothetical therapeutic peptide this compound on DU145 cells.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed DU145 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[5]
-
Peptide Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.5, 1, 5, 10, 20 µM) in a serum-free medium for 24, 48, and 72 hours.[5] Include an untreated control group.
-
MTT Addition: After the treatment period, add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate at 37°C for 3 hours.[5]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed DU145 cells in a 6-well plate at a density of 5 x 10⁴ cells per well. After 24 hours, treat the cells with this compound (e.g., 10 and 20 µM) in a serum-free medium for 24 hours.[5]
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[5]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of clonogenic survival.
-
Cell Seeding: Seed DU145 cells in 6-well plates at a low density (e.g., 500 cells/well).[6]
-
Peptide Treatment: After 24 hours, treat the cells with different concentrations of this compound.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: After the incubation period, wash the colonies with PBS, fix with 4% paraformaldehyde, and stain with crystal violet solution.[6]
-
Colony Counting: Count the number of colonies (typically defined as containing >50 cells).
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Effect of this compound on DU145 Cell Viability (IC50 Values)
| Treatment Duration | IC50 (µM) |
|---|---|
| 24 hours | 15.2 |
| 48 hours | 8.5 |
| 72 hours | 4.1 |
Table 2: this compound Induced Apoptosis in DU145 Cells
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|---|
| Control | 0 | 2.1 | 1.5 |
| This compound | 10 | 15.8 | 8.3 |
| this compound | 20 | 28.4 | 15.7 |
Table 3: Inhibition of DU145 Colony Formation by this compound
| Concentration (µM) | Number of Colonies | Inhibition (%) |
|---|---|---|
| 0 | 150 | 0 |
| 5 | 82 | 45.3 |
| 10 | 35 | 76.7 |
| 20 | 8 | 94.7 |
Visualizations
Hypothetical Signaling Pathway of this compound in DU145 Cells
The following diagram illustrates a plausible mechanism of action for a therapeutic peptide targeting key survival pathways in prostate cancer.
Caption: Hypothetical signaling pathway of this compound in DU145 cells.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
Experimental Workflow for Apoptosis Assay
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
- 1. DU-145 Cell Line - A Researcher's Comprehensive Guide [cytion.com]
- 2. DU145 Cell Line - Creative Biogene [creative-biogene.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. bcrj.org.br [bcrj.org.br]
- 5. mdpi.com [mdpi.com]
- 6. A cyclic peptide retards the proliferation of DU145 prostate cancer cells in vitro and in vivo through inhibition of FGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for R8-T198wt Treatment In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
R8-T198wt is a cell-permeable peptide derived from the carboxyl-terminus of the cyclin-dependent kinase inhibitor p27(Kip1). It functions as a potent and specific inhibitor of Pim-1 kinase, a serine/threonine kinase frequently overexpressed in various cancers, including prostate cancer. By inhibiting Pim-1, this compound prevents the phosphorylation of key substrates involved in cell cycle progression and apoptosis, leading to G1 cell cycle arrest and programmed cell death in cancer cells. These application notes provide detailed protocols for in vitro studies of this compound, focusing on its effects on cell viability, apoptosis, and the underlying signaling pathways.
Mechanism of Action
This compound exerts its anti-tumor effects by directly targeting the Pim-1 kinase. The binding of this compound to Pim-1 has been determined to have a dissociation constant (Kd) of 323 nM. This inhibition prevents Pim-1 from phosphorylating its downstream targets, most notably the tumor suppressor p27(Kip1) and the pro-apoptotic protein Bad. The inhibition of p27(Kip1) phosphorylation at Threonine 198 leads to its stabilization and accumulation, resulting in the inhibition of cyclin E/CDK2 complexes and subsequent G1 cell cycle arrest. Furthermore, by preventing the phosphorylation and inactivation of Bad, this compound promotes apoptosis.
Signaling Pathway
Caption: this compound inhibits Pim-1, preventing p27(Kip1) and Bad phosphorylation, leading to G1 arrest and apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies of this compound on the DU145 human prostate cancer cell line.
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Result | Reference |
| DU145 | This compound | 10 | 48 | ~50% inhibition of cell viability | |
| DU145 | This compound | 20 | 48 | ~80% inhibition of cell viability |
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % of Cells in G1 Phase | Reference |
| DU145 | Control | - | 24 | 55.8 | |
| DU145 | This compound | 10 | 24 | 72.4 |
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % of Apoptotic Cells (Sub-G1) | Reference |
| DU145 | Control | - | 48 | 3.2 | |
| DU145 | This compound | 10 | 48 | 15.7 | |
| DU145 | This compound | 20 | 48 | 35.4 |
Experimental Protocols
Cell Culture
The DU145 human prostate carcinoma cell line can be obtained from the American Type Culture Collection (ATCC). Cells should be maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are to be maintained at 37°C in a humidified atmosphere of 5% CO2.
This compound Peptide Preparation
This compound peptide can be synthesized by standard solid-phase peptide synthesis. The peptide should be purified by high-performance liquid chromatography (HPLC) and its identity confirmed by mass spectrometry. For in vitro experiments, a stock solution of this compound is prepared by dissolving the lyophilized peptide in sterile phosphate-buffered saline (PBS) or cell culture medium.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of this compound on cell proliferation.
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol:
-
Seed DU145 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium and add them to the respective wells. Include a vehicle control (medium with PBS).
-
Incubate the cells for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of DU145 cells following treatment with this compound.
Detailed Protocol:
-
Seed DU145 cells in 6-well plates at a density of 2 x 10⁵ cells per well.
-
After 24 hours, treat the cells with the desired concentrations of this compound (e.g., 10 µM) or vehicle control.
-
Incubate for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Flow Cytometry (Sub-G1 Analysis)
This method quantifies the percentage of apoptotic cells by measuring the sub-G1 cell population.
Detailed Protocol:
-
Follow steps 1-5 of the Cell Cycle Analysis protocol, but with an incubation time of 48 hours after this compound treatment.
-
Analyze the DNA content of the cells by flow cytometry. The sub-G1 peak, representing apoptotic cells with fragmented DNA, is quantified.
Western Blot Analysis for Phospho-p27(Kip1)
This protocol is used to assess the phosphorylation status of p27(Kip1) in response to this compound treatment.
Caption: General workflow for Western Blot analysis.
Detailed Protocol:
-
Treat DU145 cells with this compound (e.g., 10 µM) for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-p27(Kip1) (Thr198) overnight at 4°C.
-
As a loading control, also probe separate membranes with antibodies against total p27(Kip1) and a housekeeping protein like β-actin.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Application Notes and Protocols for In Vivo Animal Studies
Topic: R8-T198wt Dosage for In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is provided for research purposes only. "this compound" is not a publicly documented therapeutic agent, and the information presented here is based on generalized knowledge of preclinical in vivo studies. All in vivo experiments should be conducted in strict accordance with institutional and national guidelines for the ethical treatment of laboratory animals.
Introduction
The determination of an appropriate dosage regimen is a critical step in the preclinical evaluation of any novel therapeutic candidate. This document outlines a general framework and key considerations for establishing the in vivo dosage of a hypothetical agent, designated this compound, in animal models. The protocols and data tables provided are templates and should be adapted based on the specific physicochemical properties, mechanism of action, and pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound.
Data Presentation
Table 1: Hypothetical Dose-Ranging Study of this compound in Mice
| Animal Model | Route of Administration | Dosing Frequency | Dose Group (mg/kg) | Observed Efficacy | Observed Toxicity |
| BALB/c Mice | Intravenous (IV) | Once Daily | 1 | No significant effect | No adverse effects |
| BALB/c Mice | Intravenous (IV) | Once Daily | 5 | Moderate tumor growth inhibition | Mild, transient weight loss |
| BALB/c Mice | Intravenous (IV) | Once Daily | 10 | Significant tumor growth inhibition | Reversible weight loss, transient lethargy |
| BALB/c Mice | Intravenous (IV) | Once Daily | 20 | Complete tumor regression in 40% of animals | Significant weight loss, signs of distress |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Animal Model | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) |
| Sprague-Dawley Rat | Intravenous (IV) | 5 | 1500 | 0.25 | 4500 | 4.2 |
| Sprague-Dawley Rat | Oral (PO) | 10 | 350 | 2.0 | 2800 | 5.1 |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Materials:
-
This compound (formulated in a suitable vehicle, e.g., sterile saline)
-
8-10 week old BALB/c mice (n=3-5 per group)
-
Syringes and needles for administration
-
Animal balance
-
Calipers for tumor measurement (if applicable)
Procedure:
-
Acclimate animals for at least one week prior to the study.
-
Randomly assign mice to dose groups (e.g., vehicle control, 1, 5, 10, 20, 50 mg/kg).
-
Record the initial body weight of each mouse.
-
Administer this compound via the intended clinical route (e.g., intravenous, intraperitoneal, oral).
-
Monitor animals daily for clinical signs of toxicity, including changes in body weight, activity level, posture, and grooming.
-
Record body weights every other day.
-
Continue dosing for a predetermined period (e.g., 14-28 days).
-
At the end of the study, euthanize animals and perform gross necropsy. Collect major organs for histopathological analysis.
-
The MTD is defined as the highest dose that does not result in >20% body weight loss or significant clinical signs of distress.
Protocol 2: Xenograft Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
8-10 week old immunodeficient mice (e.g., NOD/SCID, NSG)
-
This compound (formulated in a suitable vehicle)
-
Matrigel (or other appropriate extracellular matrix)
-
Syringes and needles for cell implantation and drug administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously implant cancer cells (e.g., 1 x 10^6 cells in 100 µL of media/Matrigel mixture) into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound at MTD and sub-MTD doses).
-
Initiate treatment with this compound according to the desired dosing schedule.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Monitor animals for any signs of toxicity.
-
Continue the study until tumors in the control group reach a predetermined endpoint or for a specified duration.
-
At the study endpoint, euthanize animals, and excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Mandatory Visualization
Caption: Xenograft Efficacy Study Workflow.
Caption: Hypothetical Signaling Pathway of this compound.
Application Notes and Protocols: Cell Viability Assessment Using MTT Assay with R8-T198wt
For Researchers, Scientists, and Drug Development Professionals
Introduction
R8-T198wt is a cell-permeable peptide that functions as a potent inhibitor of Pim-1 kinase.[1] Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[2][3][4] Overexpression of Pim-1 is associated with various types of cancer, making it a promising target for therapeutic intervention.[2][4] this compound exerts its anti-tumor activity by inducing G1 phase cell cycle arrest and promoting apoptosis.[1]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5][6] The assay is based on the principle that mitochondrial dehydrogenases in living cells cleave the yellow tetrazolium salt MTT into purple formazan crystals.[5][7] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[5][7] This application note provides a detailed protocol for determining the effect of this compound on cell viability using the MTT assay.
Data Presentation
The following tables summarize hypothetical quantitative data representing the expected outcomes of an MTT assay with this compound and other Pim-1 kinase inhibitors on different cancer cell lines. This data is for illustrative purposes and serves as a guide for presenting experimental results.
Table 1: Hypothetical IC50 Values of Pim-1 Kinase Inhibitors in Various Cancer Cell Lines after 48-hour treatment.
| Cell Line | This compound (µM) | SMI-4a (µM) | SGI-1776 (µM) |
| DU145 (Prostate) | 15 | 8 | 5 |
| PC3 (Prostate) | 25 | 12 | 7 |
| MCF-7 (Breast) | 30 | 18 | 10 |
| MDA-MB-231 (Breast) | 20 | 10 | 6 |
IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%. Data for SMI-4a and SGI-1776 are adapted from published studies for comparative purposes.[5][8]
Table 2: Hypothetical Percentage of Cell Viability of DU145 Cells Treated with this compound for 48 hours.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 5 | 1.02 | 0.06 | 81.6 |
| 10 | 0.78 | 0.05 | 62.4 |
| 15 | 0.61 | 0.04 | 48.8 |
| 20 | 0.45 | 0.03 | 36.0 |
| 25 | 0.32 | 0.02 | 25.6 |
| 50 | 0.15 | 0.01 | 12.0 |
Experimental Protocols
MTT Assay Protocol for Adherent Cells Treated with this compound
This protocol is designed for assessing the cytotoxicity of this compound on adherent cancer cell lines cultured in 96-well plates.
Materials:
-
This compound peptide
-
Adherent cancer cell line (e.g., DU145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization of the formazan. The solution should turn a uniform purple color.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance, if necessary.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow of the MTT cell viability assay.
Caption: this compound inhibits Pim-1, leading to apoptosis.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry for Apoptosis Analysis after R8-T198wt Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
R8-T198wt is a novel peptide-based therapeutic agent under investigation for its potential anti-cancer properties. A critical aspect of evaluating its efficacy is to determine its ability to induce programmed cell death, or apoptosis, in target cancer cells. Flow cytometry is a powerful and quantitative method to analyze apoptosis at the single-cell level. This document provides detailed application notes and protocols for assessing apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[1] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome.[1] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA, causing it to fluoresce.[1][2] By using both Annexin V and PI, it is possible to distinguish between different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[3]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[3]
-
Necrotic cells (primarily): Annexin V-negative and PI-positive (this population is often minimal in apoptosis studies).
Flow cytometry allows for the rapid and quantitative analysis of thousands of cells, providing robust statistical data on the induction of apoptosis following this compound treatment.[4][5]
Experimental Protocols
Materials and Reagents
-
This compound peptide
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent with other fluorochromes)
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
10X Binding Buffer (typically 0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Flow cytometer
-
Microcentrifuge tubes
-
Hemocytometer or automated cell counter
Protocol 1: Cell Treatment and Preparation
-
Cell Seeding: Seed the target cancer cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment: Once the cells have adhered (for adherent lines) and are at the desired confluency, treat them with various concentrations of this compound. Include a vehicle-treated control group. The incubation time will depend on the specific experimental design and should be optimized.
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells into centrifuge tubes.
-
Adherent cells: Carefully collect the culture supernatant, which may contain apoptotic cells that have detached. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the supernatant and the detached cells.
-
-
Cell Washing: Centrifuge the cell suspension at approximately 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Cell Counting: Resuspend the cell pellet in a small volume of PBS and determine the cell concentration using a hemocytometer or an automated cell counter.
Protocol 2: Annexin V and PI Staining
-
Preparation of 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water. Keep on ice.
-
Cell Resuspension: Centrifuge the required number of cells (typically 1-5 x 10^5 cells per sample) at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer.[3]
-
Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to each 100 µL of cell suspension.[6] Gently vortex or tap the tube to mix.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[3][6]
-
PI Staining: Just before analysis on the flow cytometer, add 5 µL of PI staining solution to each tube.
-
Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.[3] The samples are now ready for flow cytometry analysis. It is recommended to analyze the cells within one hour of staining.
Protocol 3: Flow Cytometry Analysis
-
Instrument Setup: Turn on the flow cytometer and allow it to warm up. Set up the appropriate lasers and filters for the fluorochromes being used (e.g., FITC and PI).
-
Compensation: Use single-stained control samples (Annexin V only and PI only) to set up fluorescence compensation to correct for spectral overlap between the fluorochromes.
-
Gating:
-
Use an unstained cell sample to set the forward scatter (FSC) and side scatter (SSC) voltages to visualize the cell population and to gate out debris.
-
Create a dot plot of Annexin V fluorescence versus PI fluorescence.
-
Use the single-stained and unstained controls to set the quadrants for identifying the four populations: viable (lower left), early apoptotic (lower right), late apoptotic/necrotic (upper right), and necrotic (upper left).
-
-
Data Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells) for statistical analysis.
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table to facilitate easy comparison between different treatment groups.
Table 1: Apoptosis Analysis of Cancer Cells Treated with this compound
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| This compound | 10 | 75.6 ± 3.5 | 15.8 ± 1.2 | 7.1 ± 0.9 | 22.9 ± 2.1 |
| This compound | 25 | 48.9 ± 4.2 | 30.2 ± 2.5 | 19.5 ± 1.8 | 49.7 ± 4.3 |
| This compound | 50 | 22.3 ± 2.8 | 45.1 ± 3.1 | 31.2 ± 2.4 | 76.3 ± 5.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Experimental Workflow
Caption: Workflow for apoptosis analysis using flow cytometry.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on the mechanisms of other anti-cancer peptides, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.[7]
Caption: Proposed intrinsic pathway for this compound apoptosis.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. scispace.com [scispace.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Apoptosis and Beyond: Cytometry in Studies of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying the Anti-Cancer Effects of R8-T198wt
For Researchers, Scientists, and Drug Development Professionals
Introduction:
R8-T198wt is a cell-permeable peptide inhibitor of Pim-1 kinase, derived from the carboxyl-terminal of the cyclin-dependent kinase inhibitor p27Kip1.[1][2] Pim-1 is a proto-oncogene that is overexpressed in a variety of human cancers, where it plays a crucial role in cell survival, proliferation, and apoptosis resistance. This compound exerts its anti-tumor activity by inhibiting the phosphorylation of Pim-1 substrates, such as p27Kip1 and Bad, leading to G1 cell cycle arrest and induction of apoptosis.[1][2] It has demonstrated efficacy in prostate cancer models, both in vitro and in vivo.[2]
These application notes provide a comprehensive experimental framework for researchers to investigate the anti-cancer effects of this compound, from initial in vitro characterization to more complex mechanistic studies.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Pim-1 Expression | IC50 (µM) after 72h |
| DU145 | Prostate Cancer | High | Data to be determined |
| PC-3 | Prostate Cancer | High | Data to be determined |
| LNCaP | Prostate Cancer | Moderate | Data to be determined |
| MCF-7 | Breast Cancer | High | Data to be determined |
| MDA-MB-231 | Breast Cancer | Moderate | Data to be determined |
| A549 | Lung Cancer | Moderate | Data to be determined |
| HCT116 | Colon Cancer | High | Data to be determined |
| HEK293T | Normal Embryonic Kidney | Low | Data to be determined |
Table 2: Effect of this compound on Cell Cycle Distribution in DU145 Cells
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |
| This compound (2 x IC50) | Data to be determined | Data to be determined | Data to be determined |
Table 3: Apoptosis Induction by this compound in DU145 Cells
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (DMSO) | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined |
| This compound (2 x IC50) | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., DU145, PC-3, MCF-7)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound peptide
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To investigate the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line (e.g., DU145)
-
Complete growth medium
-
This compound peptide
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with vehicle control, IC50, and 2 x IC50 concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line (e.g., DU145)
-
Complete growth medium
-
This compound peptide
-
Vehicle control (DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with vehicle control, IC50, and 2 x IC50 concentrations of this compound for 48 hours.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the samples by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol 4: Western Blot Analysis of the Pim-1 Signaling Pathway
Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins in the Pim-1 signaling pathway.
Materials:
-
Cancer cell line (e.g., DU145)
-
This compound peptide
-
Vehicle control (DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Pim-1, anti-p-p27Kip1 (Thr198), anti-p27Kip1, anti-p-Bad (Ser112), anti-Bad, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described in previous protocols.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control.
Visualizations
Caption: Proposed signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for studying this compound.
References
Measuring R8-T198wt Efficacy in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cell-permeable peptide R8-T198wt has emerged as a promising therapeutic agent for targeting cancers characterized by the overexpression of the serine/threonine kinase Pim-1. This document provides detailed application notes and protocols for evaluating the in vivo efficacy of this compound using xenograft models, with a specific focus on the DU145 human prostate carcinoma cell line. The protocols outlined herein are based on established methodologies and the known mechanism of action of this compound as a Pim-1 inhibitor.
Introduction
Pim-1 kinase is a proto-oncogene that is frequently overexpressed in various human cancers, including prostate cancer. It plays a crucial role in cell cycle progression, proliferation, and the inhibition of apoptosis.[1][2] One of the key substrates of Pim-1 is the cyclin-dependent kinase inhibitor p27(Kip1). Phosphorylation of p27(Kip1) by Pim-1 leads to its cytoplasmic mislocalization and subsequent proteasomal degradation.[2][3] This inactivation of p27(Kip1), a critical tumor suppressor that governs the G1/S cell cycle checkpoint, contributes to uncontrolled cell proliferation.
This compound is a synthetic, cell-permeable peptide derived from the carboxyl-terminal region of p27(Kip1). It is designed to competitively inhibit the binding of Pim-1 to its substrates, thereby preventing the phosphorylation of endogenous p27(Kip1) and other pro-survival proteins.[1] In vitro studies have demonstrated that this compound can induce G1 cell cycle arrest and apoptosis in cancer cell lines that overexpress Pim-1, such as the DU145 prostate cancer cell line.[1] This document provides a framework for translating these in vitro findings into in vivo xenograft studies to assess the anti-tumor efficacy of this compound.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by inhibiting the kinase activity of Pim-1. The peptide contains a sequence that mimics the Pim-1 binding domain of p27(Kip1), allowing it to competitively bind to the active site of Pim-1. This prevents Pim-1 from phosphorylating its downstream targets, most notably p27(Kip1). By preventing p27(Kip1) phosphorylation, this compound treatment leads to the stabilization and nuclear accumulation of p27(Kip1), which in turn inhibits cyclin E-CDK2 complexes, resulting in G1 cell cycle arrest and the induction of apoptosis.
Signaling Pathway
Caption: Mechanism of this compound action.
Experimental Protocols
Cell Culture
-
Cell Line: DU145 human prostate carcinoma cells.
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain exponential growth.
Xenograft Model Development
-
Animal Model: Male athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Preparation: Harvest DU145 cells during the exponential growth phase. Resuspend cells in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
This compound Administration
-
Reconstitution: Reconstitute lyophilized this compound peptide in sterile PBS or another appropriate vehicle.
-
Dosage and Administration: Based on preclinical studies, a typical dosage range for peptide therapeutics is 1-10 mg/kg. Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection. The frequency of administration can range from daily to every other day.
-
Control Groups:
-
Vehicle control (e.g., PBS).
-
A scrambled peptide control with the same amino acid composition as this compound but in a random sequence.
-
Combination Therapy (Optional)
-
Chemotherapeutic Agent: Taxol (paclitaxel) is a standard chemotherapeutic agent for prostate cancer and has shown synergistic effects with this compound.[1]
-
Dosage and Administration: Administer Taxol at a clinically relevant dose, typically 5-10 mg/kg, via i.p. or i.v. injection. The administration schedule should be optimized based on the experimental design (e.g., once weekly).
-
Treatment Groups:
-
Vehicle control
-
This compound alone
-
Taxol alone
-
This compound in combination with Taxol
-
Efficacy Assessment
-
Tumor Growth Inhibition: Continue to measure tumor volume and body weight throughout the study.
-
Survival Analysis: Monitor the survival of the mice in each group.
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³) or if they show signs of significant morbidity.
-
Tissue Collection: At the end of the study, collect tumors and other relevant tissues for further analysis (e.g., histology, immunohistochemistry, Western blotting).
Data Presentation
Table 1: In Vivo Efficacy of this compound in DU145 Xenograft Model
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Day X (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | 10 | Data not available | - | - |
| This compound (X mg/kg) | 10 | Data not available | Data not available | Data not available |
| Scrambled Peptide (X mg/kg) | 10 | Data not available | Data not available | Data not available |
Note: Specific quantitative data from the primary literature is not publicly available.
Table 2: Combination Therapy of this compound and Taxol in DU145 Xenograft Model
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Day X (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | 10 | Data not available | - | - |
| This compound (X mg/kg) | 10 | Data not available | Data not available | Data not available |
| Taxol (Y mg/kg) | 10 | Data not available | Data not available | Data not available |
| This compound + Taxol | 10 | Data not available | Data not available | Data not available |
Note: Specific quantitative data from the primary literature is not publicly available.
Experimental Workflow
Caption: Xenograft study workflow.
Conclusion
The protocols and application notes provided in this document offer a comprehensive guide for researchers to evaluate the in vivo efficacy of the Pim-1 inhibitor this compound. By utilizing the DU145 xenograft model, investigators can assess the anti-tumor activity of this promising therapeutic peptide, both as a monotherapy and in combination with standard chemotherapeutic agents. The successful execution of these studies will be crucial in advancing the clinical development of this compound for the treatment of prostate and other Pim-1-overexpressing cancers.
References
- 1. Cell-permeable carboxyl-terminal p27(Kip1) peptide exhibits anti-tumor activity by inhibiting Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoubiquitination of H2AX protein regulates DNA damage response signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cell Cycle Changes Induced by R8-T198wt
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cell cycle changes induced by the R8-T198wt peptide. The protocols detailed below are essential for understanding the peptide's mechanism of action as a Pim-1 kinase inhibitor and its subsequent effects on cell cycle progression.
Introduction
This compound is a cell-permeable peptide that functions as an inhibitor of Pim-1 kinase.[1] Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis. By inhibiting Pim-1, this compound can induce G1 cell cycle arrest and apoptosis in cancer cells, particularly those with high Pim-1 expression, such as the DU145 prostate cancer cell line.[1][2] The primary mechanism involves the inhibition of p27Kip1 phosphorylation by Pim-1, leading to the stabilization and nuclear accumulation of the cyclin-dependent kinase (CDK) inhibitor p27Kip1.[1][3][4]
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the induction of G1 phase cell cycle arrest in DU145 prostate cancer cells. Data is extracted from published research.[2]
| This compound Concentration (µM) | Percentage of Cells in G1 Phase (%) | Percentage of Cells in S Phase (%) | Percentage of Cells in G2/M Phase (%) |
| 0 (Control) | 55.2 | 30.1 | 14.7 |
| 2.5 | 65.8 | 22.5 | 11.7 |
| 5 | 72.4 | 18.3 | 9.3 |
| 10 | 78.9 | 12.1 | 9.0 |
Signaling Pathway
The diagram below illustrates the signaling pathway through which this compound induces G1 cell cycle arrest.
Caption: this compound inhibits Pim-1 kinase, preventing p27Kip1 phosphorylation and subsequent degradation, leading to G1 arrest.
Experimental Workflow
The following diagram outlines the general workflow for assessing cell cycle changes induced by this compound.
Caption: Experimental workflow for analyzing this compound effects on the cell cycle.
Experimental Protocols
Protocol 1: Cell Treatment with this compound Peptide
This protocol describes the general procedure for treating cultured cancer cells with the this compound peptide.
Materials:
-
Cancer cell line (e.g., DU145)
-
Complete cell culture medium
-
This compound peptide (lyophilized)
-
Sterile, nuclease-free water or appropriate solvent for peptide reconstitution
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding:
-
Culture cells to ~70-80% confluency.
-
Trypsinize and seed cells into appropriate culture vessels (e.g., 6-well plates for Western blotting and flow cytometry) at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere and recover for 24 hours.
-
-
Peptide Reconstitution:
-
Reconstitute the lyophilized this compound peptide in sterile, nuclease-free water or a recommended solvent to create a stock solution (e.g., 1 mM).
-
Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Peptide Treatment:
-
Prepare working concentrations of this compound by diluting the stock solution in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound (e.g., 0, 2.5, 5, 10 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the peptide).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol details the steps for analyzing the cell cycle distribution of this compound-treated cells.[1][5][6][7][8]
Materials:
-
Treated and control cells
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
After treatment, collect the culture medium (to include any floating/apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to gate the cell population and analyze the DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Western Blot Analysis of Cell Cycle-Related Proteins
This protocol is for assessing the expression levels of key cell cycle regulatory proteins following this compound treatment.[9][10][11][12][13]
Materials:
-
Treated and control cells
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p27Kip1, anti-Cyclin D1, anti-Pim-1, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations for all samples.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Cell-permeable Carboxyl-terminal p27Kip1 Peptide Exhibits Anti-tumor Activity by Inhibiting Pim-1 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. igbmc.fr [igbmc.fr]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. pubcompare.ai [pubcompare.ai]
- 10. pubcompare.ai [pubcompare.ai]
- 11. docs.abcam.com [docs.abcam.com]
- 12. origene.com [origene.com]
- 13. CST | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: R8-T198wt Cell Permeability and Uptake
Welcome to the technical support center for R8-T198wt. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the intracellular delivery of this cell-permeable peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enter cells?
A1: this compound is a cell-permeable peptide designed for anti-tumor activity. It consists of two key components:
-
R8: An octa-arginine (RRRRRRRR) sequence, which acts as a cell-penetrating peptide (CPP) to facilitate entry into cells.
-
T198wt: A peptide derived from the carboxyl-terminus of the human p27Kip1 protein. This portion of the peptide contains the Threonine-198 residue, a phosphorylation site for Pim-1 kinase. By mimicking the substrate, T198wt can bind to and inhibit Pim-1, leading to G1 phase cell cycle arrest and apoptosis in cancer cells.[1]
The primary mechanism for the cellular uptake of arginine-rich CPPs like R8 is macropinocytosis , an endocytic process. This involves the formation of large vesicles that engulf the peptide from the extracellular medium.[1][2][3]
Q2: I am observing low intracellular levels of this compound. What are the potential causes and solutions?
A2: Low uptake of this compound can be attributed to several factors. Please refer to our detailed troubleshooting guide below for a step-by-step approach to identifying and resolving this issue. Common causes include suboptimal peptide concentration, insufficient incubation time, and issues with experimental conditions.
Q3: How can I determine the optimal concentration and incubation time for this compound in my cell line?
A3: The optimal conditions for this compound uptake can be cell-type dependent. We recommend performing a dose-response and time-course experiment. Based on studies with R8 peptides, a starting concentration range of 5-10 µM is often effective. Incubation times can vary from 30 minutes to 4 hours. It is advisable to start with a time-course experiment (e.g., 30, 60, 120, and 240 minutes) at a fixed concentration (e.g., 10 µM) to determine the optimal incubation period for your specific cells.
Q4: The this compound peptide appears to be trapped in vesicles and not reaching the cytosol. What is this phenomenon and how can I address it?
A4: This is known as endosomal entrapment , a common challenge with cell-penetrating peptides that utilize endocytic uptake pathways.[4][5] After internalization, the peptide is enclosed within endosomes, which can be trafficked for degradation in lysosomes, preventing the peptide from reaching its cytosolic target, Pim-1 kinase. For strategies to overcome this, please see the "Troubleshooting Endosomal Entrapment" section in our guide.
Q5: Can the T198wt cargo influence the uptake efficiency of the R8 peptide?
A5: Yes, the cargo can influence the overall uptake of a CPP-cargo conjugate.[6][7][8] The physicochemical properties of T198wt, such as its size, charge, and hydrophobicity, can affect the interaction of R8 with the cell membrane and the subsequent internalization process. The T198wt peptide is derived from the C-terminal of p27Kip1, a region known to be intrinsically disordered.[9] Its specific amino acid sequence contributes to the overall properties of the this compound conjugate.
Troubleshooting Guides
Guide 1: Low Cellular Uptake of this compound
This guide will help you troubleshoot and optimize the experimental conditions to enhance the intracellular delivery of this compound.
dot
Caption: Troubleshooting workflow for low this compound cellular uptake.
| Issue | Potential Cause | Recommended Action |
| Low Fluorescence/Signal | Suboptimal Peptide Concentration: The concentration of this compound may be too low for efficient uptake in your specific cell line. | Solution: Perform a dose-response experiment. Titrate the this compound concentration (e.g., 1, 5, 10, 20 µM) to identify the optimal concentration that provides the highest uptake without significant cytotoxicity. |
| Insufficient Incubation Time: The duration of exposure to the peptide may not be long enough for maximal internalization. | Solution: Conduct a time-course experiment. At an optimized concentration, vary the incubation time (e.g., 30, 60, 120, 240 minutes) to determine the point of saturation for uptake. | |
| Suboptimal Cell Culture Conditions: Cell health, density, and temperature can significantly impact endocytic processes.[10] | Solution: Ensure cells are healthy and in the logarithmic growth phase. Plate cells to achieve 70-80% confluency at the time of the experiment. All incubation steps should be performed at 37°C to facilitate active transport processes.[10] | |
| Peptide Degradation: Peptides can be susceptible to degradation by proteases present in serum-containing media. | Solution: Consider performing the experiment in serum-free media for the duration of the peptide incubation. Alternatively, supplement the media with a broad-spectrum protease inhibitor cocktail. | |
| Incorrect Peptide Handling/Storage: Improper dissolution or storage can lead to loss of peptide activity. | Solution: Refer to the manufacturer's instructions for proper dissolution and storage. For hydrophobic peptides, dissolving in a small amount of DMSO before diluting in aqueous buffer may be necessary. |
Guide 2: Troubleshooting Endosomal Entrapment
If this compound is successfully entering the cell but shows a punctate, vesicular staining pattern via microscopy, it is likely trapped in endosomes. Here are strategies to promote its release into the cytosol.
| Problem | Strategy | Experimental Approach |
| Vesicular Localization | Co-treatment with Endosomolytic Agents: Use agents that disrupt the endosomal membrane, facilitating the release of its contents. | Action: Co-incubate this compound with a low concentration of an endosomolytic agent such as chloroquine or sucrose. A titration of the agent is necessary to find a concentration that promotes escape without causing significant cytotoxicity. |
| Peptide Modification: Incorporating certain chemical modifications can enhance endosomal escape. | Action (for peptide synthesis): Consider synthesizing the R8 portion with D-amino acids instead of L-amino acids, which can alter interactions with endosomal membranes.[11] Another approach is to add a hydrophobic moiety, such as a stearyl group, to the peptide to increase its interaction with lipid membranes.[12][13] | |
| pH-Sensitive Linkers (Advanced): If conjugating R8 to a different cargo, a pH-sensitive linker can be used that cleaves in the acidic environment of the endosome, releasing the cargo. | Action (for custom conjugates): Design the conjugate with a hydrazone or similar acid-labile linker between the R8 peptide and the cargo. |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound Uptake by Flow Cytometry (FACS)
This protocol allows for the quantification of fluorescently-labeled this compound uptake in a cell population.
dot
References
- 1. Cell-permeable Carboxyl-terminal p27Kip1 Peptide Exhibits Anti-tumor Activity by Inhibiting Pim-1 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. news-medical.net [news-medical.net]
- 4. Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breaking in and busting out: cell-penetrating peptides and the endosomal escape problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming Endosomal Entrapment in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A reversible cell penetrating peptide-cargo linkage allows dissection of cell penetrating peptide- and cargo-dependent effects on internalization and identifies new functionalities of putative endolytic peptides [frontiersin.org]
- 9. p27Kip1, an Intrinsically Unstructured Protein with Scaffold Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deciphering variations in the endocytic uptake of a cell-penetrating peptide: the crucial role of cell culture protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extracellular Microvesicles Modified with Arginine-Rich Peptides for Active Macropinocytosis Induction and Delivery of Therapeutic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming R8-T198wt Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use the R8-T198wt Pim-1 kinase inhibitor and navigate potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable peptide inhibitor of Pim-1 kinase. It is derived from the carboxyl-terminus of the p27Kip1 protein.[1] Its primary mechanism of action is to inhibit the kinase activity of Pim-1, which in turn prevents the phosphorylation of its downstream targets, such as p27Kip1 and Bad. This inhibition leads to cell cycle arrest at the G1 phase and induces apoptosis in cancer cells.
Q2: I am not observing the expected phenotype (e.g., G1 arrest, apoptosis) in my cell line. What could be the reason?
A2: Several factors could contribute to a lack of the expected phenotype:
-
Low Pim-1 Expression: Your cell line of interest may not express sufficient levels of Pim-1 kinase for this compound to elicit a strong phenotypic response.
-
Cellular Context: The signaling pathways downstream of Pim-1 might be compensated for by other survival pathways active in your specific cell line.
-
Peptide Instability or Poor Permeability: Although designed to be cell-permeable, the stability and uptake of the this compound peptide can vary between cell types and experimental conditions.
-
Incorrect Dosage: The effective concentration of this compound can be cell-line dependent. A dose-response experiment is recommended to determine the optimal concentration.
Q3: I am observing an unexpected phenotype that is inconsistent with Pim-1 inhibition. Could this be due to off-target effects?
A3: Yes, unexpected phenotypes can be indicative of off-target effects. While this compound is designed to be a Pim-1 inhibitor, like many kinase inhibitors, it may interact with other kinases or cellular proteins, especially at higher concentrations.[2][3] Potential off-targets could include other isoforms of the Pim kinase family (Pim-2, Pim-3) or other kinases with a similar ATP-binding pocket.[4]
Q4: How can I minimize off-target effects in my experiments?
A4: To minimize off-target effects, consider the following:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to identify the lowest concentration of this compound that effectively inhibits Pim-1 signaling without causing widespread cellular changes.
-
Employ Control Peptides: Use a scrambled version of the this compound peptide as a negative control to distinguish sequence-specific effects from non-specific peptide effects.
-
Validate with a Structurally Different Inhibitor: Use another known Pim-1 inhibitor with a different chemical structure to confirm that the observed phenotype is due to Pim-1 inhibition and not an off-target effect of this compound.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a constitutively active form of a downstream target of Pim-1 to see if it reverses the phenotype induced by this compound.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Pim-1 Downstream Targets
If you are not observing the expected decrease in the phosphorylation of Pim-1 targets (e.g., p-p27, p-Bad) via Western blot, follow these troubleshooting steps:
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for lack of Pim-1 target inhibition.
Step-by-step Guide:
-
Verify Reagent Integrity: Ensure that the this compound peptide has been stored correctly and that the stock solution concentration is accurate. Peptide degradation can lead to a loss of activity.
-
Optimize Treatment Conditions:
-
Time Course: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for observing changes in downstream phosphorylation.
-
Dose Response: Conduct a dose-response experiment with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µM) to find the most effective concentration for your cell line.
-
-
Confirm Pim-1 Expression: Verify that your cell line expresses Pim-1 kinase at the protein level using Western blot. If expression is low or absent, this compound will have no target to inhibit.
-
Assess Downstream Target Expression: Ensure that the downstream targets you are probing for (e.g., p27, Bad) are expressed in your cell line.
-
Control for Phosphatase Activity: Include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target proteins during sample preparation.
Issue 2: Unexpected Cell Viability or Phenotypic Changes
If you observe unexpected changes in cell morphology, viability, or other phenotypes that are not consistent with the known functions of Pim-1, it may be due to off-target effects.
Experimental Workflow for Investigating Off-Target Effects
Caption: Workflow for characterizing off-target effects of this compound.
Step-by-step Guide:
-
Characterize the Phenotype: Carefully document the unexpected phenotype. Is it related to cell death, differentiation, migration, or another cellular process?
-
Dose-Response Correlation: Determine if the unexpected phenotype is dose-dependent and if it occurs at concentrations higher than those required for Pim-1 inhibition.
-
Control Experiments:
-
Scrambled Peptide: Treat cells with a scrambled version of the this compound peptide at the same concentrations. If the unexpected phenotype is not observed with the scrambled peptide, it suggests a sequence-specific off-target effect.
-
Alternative Pim-1 Inhibitor: Use a structurally unrelated Pim-1 inhibitor (e.g., SGI-1776, AZD1208). If this inhibitor reproduces the expected on-target effects without causing the unexpected phenotype, it strongly suggests an off-target effect of this compound.
-
-
Kinase Profiling: To identify potential off-target kinases, perform a kinase selectivity profiling assay where the inhibitory activity of this compound is tested against a broad panel of kinases.
-
Pathway Analysis: If the off-target is unknown, techniques like RNA-sequencing or proteomic analysis can help identify the signaling pathways that are perturbed by this compound treatment.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table illustrates how kinase selectivity data for this compound might be presented. The values are hypothetical and for illustrative purposes only.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Pim-1 |
| Pim-1 | 150 | 1 |
| Pim-2 | 300 | 2 |
| Pim-3 | 500 | 3.3 |
| DYRK1A | 2500 | 16.7 |
| HIPK2 | 5000 | 33.3 |
| Haspin | >10000 | >66.7 |
| FLT3 | >10000 | >66.7 |
Table 2: Summary of Expected On-Target vs. Potential Off-Target Effects
| Effect Type | Cellular Process | Key Molecular Readouts |
| On-Target | Cell Cycle Arrest (G1) | Increased p27 levels, decreased p-Rb |
| Apoptosis | Increased cleaved Caspase-3, increased Annexin V staining | |
| Off-Target (Potential) | Cytotoxicity (non-specific) | Decreased cell viability at high concentrations with scrambled peptide |
| Altered Cell Morphology | Changes in cell shape and adhesion | |
| Pathway Activation | Paradoxical activation of upstream signaling molecules |
Experimental Protocols
Protocol 1: Western Blotting for Pim-1 Pathway Activation
Objective: To assess the effect of this compound on the phosphorylation of Pim-1 downstream targets.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound, a scrambled peptide control, and a vehicle control for the determined optimal time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p27 (Thr187), total p27, p-Bad (Ser112), total Bad, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 2: General Kinase Profiling Assay
Objective: To determine the selectivity of this compound against a panel of protein kinases.
Methodology:
-
Assay Principle: This protocol describes a generic in vitro kinase assay. The specific format (e.g., radiometric, fluorescence-based) may vary depending on the service provider or kit used.
-
Reagents and Setup:
-
Prepare a stock solution of this compound at a high concentration (e.g., 10 mM in DMSO).
-
Use a commercial kinase profiling service or a multi-kinase assay kit. These typically include a panel of purified recombinant kinases, their specific substrates, and ATP.
-
-
Assay Procedure:
-
In a multi-well plate, combine each kinase with its respective substrate and this compound at a single high concentration (e.g., 10 µM) to screen for potential hits.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for the recommended time.
-
Stop the reaction and measure the kinase activity using the detection method specified by the kit or service (e.g., measuring the incorporation of 33P-ATP or using a fluorescence-based readout).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each kinase relative to a DMSO control.
-
For any kinases that show significant inhibition (e.g., >50%), perform a follow-up dose-response assay to determine the IC50 value.
-
Compare the IC50 values for off-target kinases to that of Pim-1 to determine the selectivity profile.
-
Signaling Pathway Diagram
Pim-1 Signaling Pathway and this compound Inhibition
Caption: this compound inhibits Pim-1 kinase, preventing the phosphorylation of p27 and Bad, thereby promoting cell cycle arrest and apoptosis.
References
- 1. US20150284877A1 - Method for predicting the off-target biding of a peptide which binds to a target peptide presented by a major histocompatibility complex - Google Patents [patents.google.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
R8-T198wt stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of R8-T198wt, a cell-permeable peptide inhibitor of Pim-1 kinase. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to address common issues encountered during experimentation.
Stability and Storage Conditions
Proper storage and handling of this compound are critical for maintaining its biological activity and ensuring experimental reproducibility.
| Condition | Recommendation | Rationale |
| Storage of Lyophilized Powder | Store at -20°C for short-term storage or -80°C for long-term storage. | Minimizes degradation and preserves peptide integrity. |
| Storage of Solubilized Peptide | Aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. | Frequent temperature fluctuations can lead to peptide degradation and aggregation.[1] |
| Reconstitution | See the detailed protocol in the Experimental Protocols section. | The choice of solvent can significantly impact solubility and stability. |
| Incompatible Materials | Avoid strong acids, strong alkalis, and strong oxidizing/reducing agents. | These substances can cause chemical degradation of the peptide. |
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: How should I handle the lyophilized this compound peptide upon receipt?
A1: Upon receipt, it is recommended to briefly centrifuge the vial to ensure the peptide powder is at the bottom. Store the lyophilized peptide at -20°C for short-term storage or -80°C for long-term storage.
Q2: How many times can I freeze-thaw my stock solution of this compound?
A2: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[1] For best results, aliquot the stock solution into single-use volumes before freezing.
Q3: My this compound solution appears cloudy. What should I do?
A3: Cloudiness or precipitation may indicate that the peptide is not fully dissolved or has aggregated. Gentle warming and sonication can aid in solubilization.[1] If the solution remains cloudy, it may be in suspension rather than fully solubilized, which can affect experimental results. Consider preparing a fresh stock solution following the recommended protocol.
Experimental Use
Q4: What is the mechanism of action of this compound?
A4: this compound is a cell-permeable peptide derived from the carboxyl-terminus of the human p27Kip1 protein. It acts as a competitive inhibitor of the Pim-1 kinase by binding to its substrate-binding site.[2] This inhibition leads to cell cycle arrest at the G1 phase and induces apoptosis in cancer cells.[2]
Q5: How does the R8 portion of the peptide facilitate cell entry?
A5: The R8 moiety consists of eight arginine residues, which form a polycationic cell-penetrating peptide (CPP). This allows the peptide to traverse the cell membrane and deliver the inhibitory T198wt portion into the cytoplasm.
Q6: At what concentration should I use this compound in my cell-based assays?
A6: The optimal concentration will vary depending on the cell line and experimental conditions. Based on published research, concentrations in the range of 10-25 µM have been shown to be effective in inducing G1 arrest and apoptosis in prostate cancer cell lines.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Troubleshooting Guides
Peptide Solubility Issues
| Issue | Possible Cause | Suggested Solution |
| Peptide will not dissolve in aqueous buffer. | The peptide may have hydrophobic properties. | First, try to dissolve a small amount in sterile, deionized water. If that fails, for peptides with a net positive charge like this compound, a 10%-30% acetic acid solution can be tried. As a last resort, a small amount of an organic solvent such as DMSO can be used to initially dissolve the peptide, followed by dilution with the aqueous buffer. |
| Precipitate forms after adding to media. | The peptide may be precipitating out of solution at the final concentration or due to components in the cell culture media. | Ensure the stock solution is fully dissolved before adding to media. Add the peptide solution to the media slowly while gently vortexing. If precipitation persists, consider using a lower final concentration or a different formulation of media. |
Inconsistent Experimental Results
| Issue | Possible Cause | Suggested Solution |
| Variability between experiments. | - Inconsistent peptide concentration due to improper dissolution or storage.- Degradation of the peptide from multiple freeze-thaw cycles.- Differences in cell passage number or confluency. | - Ensure the peptide is fully dissolved and the stock solution is homogenous before each use.- Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles.- Use cells within a consistent passage number range and seed them to achieve a similar confluency at the time of treatment. |
| Loss of peptide activity over time. | - Peptide degradation in solution.- Oxidation of sensitive amino acid residues. | - Store stock solutions at -80°C and use them within a reasonable timeframe.- For peptides containing residues susceptible to oxidation (like Cys, Met, Trp), it is best to prepare solutions fresh before use.[1] |
Cell-Based Assay Issues
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cells. | - Insufficient peptide concentration.- Low cell permeability.- Cell line is resistant to Pim-1 inhibition. | - Perform a dose-response experiment to determine the optimal concentration.- Ensure the R8 portion of the peptide is intact and functional. The use of a fluorescently labeled control peptide can help verify cell penetration.- Confirm that the target cells express Pim-1 and that the pathway is active. |
| High levels of cell death in control group. | - Cytotoxicity of the vehicle (e.g., DMSO).- Contamination of cell culture. | - Ensure the final concentration of the vehicle is not toxic to the cells (typically <0.1% for DMSO).- Regularly check cell cultures for signs of contamination. |
Experimental Protocols
Reconstitution of Lyophilized this compound
-
Briefly centrifuge the vial to collect the lyophilized powder at the bottom.
-
Based on the net positive charge of the this compound peptide, it is recommended to first attempt reconstitution in sterile, deionized water.
-
If solubility is limited, a 10%-30% acetic acid solution can be used.
-
Alternatively, for very hydrophobic peptides, dissolve in a minimal amount of DMSO (e.g., 10-50 µL) and then slowly add sterile water or buffer to the desired concentration.
-
Vortex gently to ensure the peptide is fully dissolved.
-
For a typical stock solution, a concentration of 1-10 mM is recommended.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
In Vitro Kinase Assay
This is a generalized protocol and may need to be optimized for specific experimental conditions.
-
Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM ATP).
-
In a microcentrifuge tube, combine the reaction buffer, recombinant Pim-1 kinase, and the substrate (e.g., a known Pim-1 substrate peptide or protein).
-
Add varying concentrations of this compound or the vehicle control to the reaction mixtures.
-
Initiate the kinase reaction by adding ATP (can be [γ-32P]ATP for radioactive detection or unlabeled ATP for antibody-based detection).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the results by autoradiography (for radioactive assays) or by Western blot using a phospho-specific antibody against the substrate.
Visualizations
References
Troubleshooting inconsistent results with R8-T198wt
Welcome to the technical support center for R8-T198wt. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this cell-permeable Pim-1 kinase inhibitor peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable peptide designed as an inhibitor of Pim-1 kinase. It is composed of a carboxyl-terminal fragment of the cyclin-dependent kinase inhibitor p27Kip1, which includes the threonine-198 (T198) residue, fused to an octa-arginine (R8) cell-penetrating peptide sequence.
The primary mechanism of action involves the competitive inhibition of the Pim-1 kinase, preventing the phosphorylation of its substrate, p27Kip1, at the T198 residue. In the absence of this phosphorylation, p27Kip1 is not targeted for proteasomal degradation and can accumulate in the nucleus. This leads to the inhibition of cyclin-dependent kinases (CDKs), resulting in G1 cell cycle arrest and the induction of apoptosis.
Q2: How should I dissolve and store this compound?
For optimal performance and stability, it is recommended to dissolve lyophilized this compound peptide in sterile, nuclease-free water or a buffer such as PBS. To aid in solubilization, especially for higher concentrations, a small amount of a gentle solvent like DMSO can be used initially, followed by dilution in the desired aqueous buffer. It is crucial to minimize the final concentration of organic solvents in your cell-based assays, as they can be toxic to cells.
For long-term storage, it is advisable to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.
Q3: What is the expected cellular outcome after treating cells with this compound?
Treatment of cancer cell lines with this compound is expected to induce G1 cell cycle arrest and apoptosis.[1][2] The extent of these effects will depend on the cell type, the concentration of the peptide used, and the duration of the treatment. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Q4: How can I verify the inhibitory effect of this compound on the Pim-1/p27Kip1 pathway?
The most direct way to confirm the on-target effect of this compound is to assess the phosphorylation status of p27Kip1 at threonine 198 (p-p27Kip1 T198) via Western blotting. A successful inhibition by this compound should lead to a decrease in the levels of p-p27Kip1 T198. Concurrently, you should observe an increase in the total protein levels of p27Kip1.
Troubleshooting Inconsistent Results
Problem 1: No observable effect on cell viability or cell cycle progression.
| Possible Cause | Suggested Solution |
| Inefficient Cellular Uptake | The R8 peptide facilitates cell penetration, but efficiency can vary between cell lines. Confirm uptake using a fluorescently labeled version of the peptide. Optimize incubation time and concentration. |
| Peptide Degradation | Ensure proper storage of the peptide at -20°C or -80°C and avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. The stability of the peptide in cell culture media can also be a factor; consider minimizing the pre-incubation time in media before adding to cells.[3][4][5][6] |
| Suboptimal Concentration | Perform a dose-response experiment to determine the effective concentration range for your specific cell line. Consult the literature for typical concentrations used for similar Pim-1 inhibitors. |
| Incorrect Experimental Readout | Ensure that the chosen assay (e.g., MTT, CellTiter-Glo) is sensitive enough to detect changes in cell viability in your experimental window. For cell cycle analysis, ensure proper cell fixation and staining. |
| Low Pim-1 Expression in Cell Line | Confirm that your cell line of interest expresses sufficient levels of Pim-1 kinase. This compound will have a limited effect in cells with low or absent Pim-1 activity. |
Problem 2: High variability between replicate experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Peptide Concentration | Ensure accurate and consistent pipetting when preparing peptide dilutions. Aliquoting the stock solution can help minimize variability from handling. |
| Cell Seeding Density | Variations in the initial number of cells seeded can lead to significant differences in experimental outcomes. Ensure a uniform cell suspension and accurate cell counting. |
| Assay Timing | Adhere to a strict timeline for treatment incubation, reagent addition, and data acquisition to minimize time-dependent variations. |
| Peptide Adsorption to Labware | Peptides can sometimes adhere to plastic surfaces. Pre-coating pipette tips and tubes with a blocking agent like BSA or using low-retention plastics may help. |
Experimental Protocols
General Cell Treatment Protocol with this compound
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Peptide Preparation: Prepare a stock solution of this compound in sterile water or a suitable buffer. Further dilute the peptide to the desired final concentrations in pre-warmed, serum-free or complete cell culture medium.
-
Cell Treatment: Remove the existing media from the cells and replace it with the media containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of the solvent used to dissolve the peptide).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as a cell viability assay, cell cycle analysis, or protein extraction for Western blotting.
Western Blotting for p27Kip1 Phosphorylation
-
Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total p27Kip1 and phospho-p27Kip1 (Thr198) overnight at 4°C with gentle agitation. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Table 1: Representative Dose-Response of a Pim-1 Inhibitor on Cancer Cell Viability
The following table provides an example of the expected dose-dependent effect of a Pim-1 inhibitor on the viability of a cancer cell line after 72 hours of treatment, as measured by a luminescent cell viability assay.
| Inhibitor Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 95 | 4.8 |
| 1 | 78 | 6.1 |
| 5 | 52 | 7.3 |
| 10 | 35 | 5.9 |
| 20 | 21 | 4.5 |
Table 2: Representative Effect of a Pim-1 Inhibitor on Cell Cycle Distribution
This table illustrates the typical changes in cell cycle phase distribution in a cancer cell line following treatment with a Pim-1 inhibitor for 48 hours, as determined by flow cytometry.
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 45 | 35 | 20 |
| Pim-1 Inhibitor (5 µM) | 70 | 15 | 15 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Pim-1/p27Kip1 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the effects of this compound.
References
- 1. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Optimizing R8-T198wt concentration for maximum efficacy
<
Technical Support Center: R8-T198wtDisclaimer: this compound is a fictional investigational compound. The data, protocols, and information presented here are for illustrative purposes only and are designed to demonstrate the construction of a technical support resource for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a synthetic peptide designed as a potent and selective inhibitor of Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). By binding to MEK1/2, this compound prevents the phosphorylation and subsequent activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). This action effectively blocks downstream signaling in the MAPK/ERK pathway, which is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a key therapeutic target.
Q2: What is the recommended starting concentration range for in vitro experiments?
A2: For initial cell-based assays, we recommend a broad concentration range to determine the half-maximal inhibitory concentration (IC50). A typical starting range would be from 0.1 nM to 10 µM, using a 10-point serial dilution. This range should be sufficient to capture the full dose-response curve for most cancer cell lines.
Q3: How should I dissolve and store this compound?
A3: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving the peptide in sterile dimethyl sulfoxide (DMSO) to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C away from light.[1] When preparing working concentrations for cell culture, the final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity, with a concentration of 0.1% being preferable for most cell lines.[2]
Q4: Is this compound cell-permeable?
A4: Yes, the R8 peptide sequence is a well-characterized cell-penetrating peptide (CPP) moiety that facilitates the translocation of the T198wt inhibitory peptide across the cell membrane.
Troubleshooting Guide
Issue 1: High variability or inconsistent IC50 values between experiments.
-
Possible Cause 1: Inconsistent Cell Seeding. Variations in cell density can significantly alter the apparent efficacy of a compound.
-
Solution: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy and allow cells to adhere and resume logarithmic growth (typically 24 hours) before adding the compound.
-
-
Possible Cause 2: Compound Stability and Handling. Repeated freeze-thaw cycles of the stock solution can lead to peptide degradation.[1] Improper dissolution can result in inaccurate concentrations.
-
Solution: Aliquot the 10 mM DMSO stock solution upon initial preparation to minimize freeze-thaw cycles.[1] Before use, warm the aliquot to room temperature and vortex gently to ensure homogeneity.
-
-
Possible Cause 3: Assay Protocol Differences. Minor variations in incubation times, reagent concentrations, or the type of cell viability assay used can lead to different IC50 values.[3][4][5]
-
Solution: Standardize the protocol across all experiments. Use the same cell viability assay (e.g., MTT, CellTiter-Glo), maintain consistent incubation times, and ensure all reagents are within their expiration dates. It is crucial to use a consistent methodology for calculating IC50 values.[4]
-
-
Possible Cause 4: Contamination. Mycoplasma or other microbial contamination can affect cell health and response to treatment.[6]
-
Solution: Regularly test cell cultures for mycoplasma contamination. Ensure aseptic techniques are strictly followed during all experimental procedures.
-
Issue 2: No significant inhibition of ERK phosphorylation is observed via Western Blot.
-
Possible Cause 1: Insufficient Compound Concentration or Incubation Time. The concentration may be too low, or the incubation time too short to see a downstream effect.
-
Solution: Treat cells with a concentration at or above the predetermined IC50 value (e.g., 5-10x IC50). Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal incubation time for observing maximal inhibition of p-ERK.
-
-
Possible Cause 2: Poor Cell Lysis or Protein Extraction. Incomplete cell lysis can result in low protein yield and inaccurate results.
-
Solution: Use a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of target proteins. Ensure complete lysis by visual inspection under a microscope before proceeding.
-
-
Possible Cause 3: Western Blot Technical Issues. Problems with antibody quality, protein transfer, or detection reagents can lead to weak or absent signals.
-
Solution: Verify the specificity and optimal dilution of your primary antibodies (p-ERK, total ERK, loading control).[7][8] Ensure efficient protein transfer from the gel to the membrane. Use fresh detection reagents and confirm the activity of the HRP enzyme or fluorescence of the secondary antibody. Include a positive control (e.g., cells treated with a known MEK inhibitor) and a negative control (vehicle-treated cells).[7]
-
Data Presentation
Table 1: Dose-Response of this compound in A549 Lung Carcinoma Cells
| This compound Conc. (nM) | % Cell Viability (Mean ± SD) | p-ERK/Total ERK Ratio (Normalized) |
| 0 (Vehicle) | 100 ± 4.5 | 1.00 |
| 0.1 | 98.2 ± 5.1 | 0.95 |
| 1 | 91.5 ± 3.8 | 0.82 |
| 10 | 75.3 ± 4.2 | 0.51 |
| 50 | 52.1 ± 3.1 | 0.18 |
| 100 | 33.7 ± 2.9 | 0.05 |
| 500 | 15.8 ± 2.5 | <0.01 |
| 1000 | 8.1 ± 1.9 | <0.01 |
| IC50 Value | ~55 nM |
Cell viability was assessed after 48 hours of treatment using a CellTiter-Glo® Luminescent Assay. p-ERK levels were quantified by Western Blot after 4 hours of treatment.
Experimental Protocols & Workflows
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol describes using a luminescent ATP-based assay (e.g., CellTiter-Glo®) to measure cell viability.[9]
-
Cell Seeding: Seed A549 cells into a 96-well, opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Perform a serial dilution of the this compound 10 mM stock solution in culture medium to prepare 2x working concentrations.
-
Cell Treatment: Add 100 µL of the 2x this compound solutions to the appropriate wells. Include vehicle control (medium with 0.2% DMSO) and no-cell control (medium only) wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Assay Procedure:
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Subtract the background (no-cell control) from all readings. Normalize the data to the vehicle control (100% viability). Plot the normalized data against the log of the compound concentration and use a non-linear regression model (four-parameter logistic curve) to calculate the IC50 value.
Protocol 2: Western Blot for p-ERK Inhibition
-
Cell Treatment: Seed A549 cells in 6-well plates. Grow to 70-80% confluency. Treat cells with vehicle, this compound (e.g., at 1x, 5x, and 10x IC50), and a positive control for 4 hours.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 10% polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate with primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[8]
-
Wash three times with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.[7]
-
Stripping and Re-probing: To normalize, strip the membrane and re-probe with primary antibodies for total ERK and a loading control (e.g., GAPDH or β-actin).
Signaling Pathway
References
- 1. genscript.com [genscript.com]
- 2. lifetein.com [lifetein.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
R8-T198wt solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Pim-1 kinase inhibitor, R8-T198wt.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable peptide that functions as an inhibitor of Pim-1 kinase.[1] It is derived from the carboxyl-terminal of the p27Kip1 protein.[1] By inhibiting Pim-1 kinase, this compound can block the phosphorylation of downstream targets, leading to the induction of G1 cell cycle arrest and apoptosis in cancer cells.[1]
Q2: What is the primary application of this compound?
This compound is primarily used in cancer research to study the effects of Pim-1 kinase inhibition on cell proliferation, survival, and signaling pathways. It has been shown to have anti-tumor activity in preclinical models.[1]
Q3: How should I store this compound?
For long-term storage, it is recommended to store this compound in lyophilized form at -20°C or -80°C. Once reconstituted, it is best to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
Issue 1: this compound powder is difficult to dissolve.
-
Possible Cause: this compound, like many peptides, can be challenging to dissolve, especially at high concentrations. The highly charged nature of this arginine-rich peptide can lead to aggregation if not handled correctly.
-
Solution:
-
Initial Solvent Choice: Attempt to dissolve the peptide in sterile, distilled water first.
-
Acidic Conditions: If solubility in water is poor, try dissolving the peptide in a 10%-30% aqueous solution of acetic acid. The low pH will help to protonate acidic residues and increase solubility.
-
Organic Solvents: As a last resort for very hydrophobic peptides, a small amount of dimethyl sulfoxide (DMSO) can be used to initially solubilize the peptide, followed by dilution with the desired aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as it can be toxic to cells at higher levels.
-
Issue 2: The reconstituted this compound solution appears cloudy or shows visible precipitates.
-
Possible Cause: This may indicate that the peptide has aggregated or precipitated out of solution. This can be caused by suboptimal pH, high concentration, or improper storage.
-
Solution:
-
pH Adjustment: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can increase solubility. For a basic peptide like this compound, a slightly acidic pH may improve solubility.
-
Sonication: Brief sonication in a water bath can help to break up aggregates and aid in dissolution.
-
Dilution: If the concentration is too high, dilute the stock solution to a lower working concentration.
-
Issue 3: this compound precipitates when added to cell culture media or phosphate-buffered saline (PBS).
-
Possible Cause: The components of the media or buffer, such as salts and proteins, can interact with the peptide and cause it to precipitate, especially if the stock solution is highly concentrated or in a solvent that is not fully compatible with the aqueous environment.
-
Solution:
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume, perform serial dilutions in a compatible buffer before adding it to the cell culture media.
-
Pre-warming: Ensure that both the peptide solution and the media/buffer are at the same temperature before mixing.
-
Final Concentration Check: Be aware that some arginine-rich cell-permeable peptides can exhibit toxicity at higher concentrations, which may be exacerbated by poor solubility.[2] It is crucial to determine the optimal working concentration for your specific cell line and experiment.
-
Data Presentation
Table 1: Inhibitory Activity of a Pim-1 Kinase Inhibitor
The following table presents the half-maximal inhibitory concentration (IC50) values for a small molecule Pim-1 kinase inhibitor, Quercetagetin, against Pim-1 and other related kinases. This data illustrates the type of quantitative analysis that can be performed to characterize the potency and selectivity of Pim-1 inhibitors.
| Kinase | IC50 (µM) |
| PIM-1 | 0.34 |
| PIM-2 | >10 |
| RSK2 | 3.1 |
| PKA | 24 |
Data adapted from a study on the Pim-1 inhibitor Quercetagetin.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Pre-treatment: Before opening, briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Reconstitution: Based on the desired stock concentration (e.g., 1 mM), calculate the required volume of solvent.
-
Solvent Addition: Carefully add the appropriate solvent (start with sterile water) to the vial.
-
Dissolution: Gently vortex or pipette up and down to dissolve the peptide completely. If necessary, refer to the troubleshooting guide for alternative solvents.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: Cell-Based Pim-1 Inhibition Assay
This protocol is adapted from a general procedure for assessing the activity of Pim-1 inhibitors in a cellular context.
-
Cell Seeding: Plate your target cells (e.g., a cancer cell line with known Pim-1 expression) in a suitable multi-well plate and allow them to adhere overnight.
-
Treatment Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it to the desired final concentrations in your cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of the solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Following incubation, assess the effects of this compound on the cells. This can be done through various methods, such as:
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To determine the effect on cell growth.
-
Western Blotting: To analyze the phosphorylation status of Pim-1 downstream targets (e.g., p27, BAD) or to look for markers of apoptosis (e.g., cleaved caspase-3).
-
Flow Cytometry: To analyze the cell cycle distribution or to quantify apoptosis.
-
Mandatory Visualizations
Caption: Pim-1 Kinase Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
Preventing degradation of R8-T198wt in cell culture media
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of the recombinant protein R8-T198wt in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound protein appears to be degrading in my cell culture medium. What are the common causes for this?
A1: Degradation of recombinant proteins like this compound in cell culture is a common issue that can be attributed to several factors. The primary culprits are often proteases released from cells, either during normal cellular processes or upon cell death and lysis. Additionally, the physicochemical conditions of the culture medium itself, such as pH, temperature, and the presence of certain metal ions, can contribute to protein instability and degradation. Mechanical stress from agitation or shearing forces during handling can also lead to the denaturation and subsequent degradation of the protein.
Q2: Can the choice of cell culture medium affect the stability of this compound?
A2: Absolutely. Different cell culture media have varying compositions that can influence protein stability. For instance, some media may contain components that can chelate metal ions essential for the activity of certain proteases, thereby reducing degradation. Conversely, other media might lack sufficient buffering capacity, leading to pH shifts that can compromise the stability of this compound. The presence or absence of serum is also a critical factor, as serum contains a variety of proteases and other proteins that can interact with and potentially degrade your protein of interest.
Q3: Are there any supplements I can add to my cell culture medium to prevent the degradation of this compound?
A3: Yes, several supplements can be added to the cell culture medium to enhance the stability of this compound. The most common approach is the addition of a broad-spectrum protease inhibitor cocktail. These cocktails contain a mixture of inhibitors that target different classes of proteases, such as serine, cysteine, and metalloproteases. Additionally, supplementing the medium with chelating agents like EDTA can help inactivate metalloproteases that require divalent cations for their activity. For specific applications, the addition of carrier proteins like bovine serum albumin (BSA) can also sometimes help to stabilize the protein of interest.
Troubleshooting Guide
Problem: I am observing a rapid loss of this compound activity in my experiments.
Below is a systematic guide to troubleshoot and mitigate the degradation of this compound.
Step 1: Confirm Protein Degradation
Q: How can I be certain that the loss of activity is due to degradation and not other factors?
A: It is crucial to first confirm that the observed loss of activity is indeed due to the physical degradation of the this compound protein.
-
Recommended Action: Perform a time-course analysis using SDS-PAGE followed by Western blotting or silver staining. Collect samples from your cell culture at various time points and analyze the integrity of the this compound protein. The appearance of lower molecular weight bands over time is a strong indicator of proteolytic degradation.
Step 2: Identify the Source of Proteolytic Activity
Q: How can I determine the source of the proteases that are degrading my this compound?
A: The proteases can originate from the cells themselves or be present in the media components, such as serum.
-
Recommended Action: Conduct a simple experiment by incubating this compound in different conditions:
-
In fresh, cell-free culture medium.
-
In conditioned medium (medium in which cells have been grown and then removed).
-
In a cell lysate.
Analyzing the stability of this compound in these different conditions by Western blot will help pinpoint the primary source of the proteases.
-
Step 3: Optimize Culture Conditions and Media Formulation
Q: What modifications can I make to my culture conditions and media to reduce this compound degradation?
A: Optimizing the culture environment is a key step in preserving your protein.
-
Recommended Actions:
-
Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your culture medium. The optimal concentration should be determined empirically.
-
Serum-Free Medium: If your cell line can be adapted, switching to a serum-free medium can significantly reduce the proteolytic load.
-
Temperature: Lowering the incubation temperature (e.g., from 37°C to 30°C) can slow down both cellular metabolism and enzymatic activity, including that of proteases. However, be aware that this may also affect cell growth and protein expression.
-
pH Control: Ensure that your culture medium is well-buffered to maintain a stable pH, as fluctuations can lead to protein denaturation and increased susceptibility to proteolysis.
-
The following table summarizes the effect of different supplements on the stability of this compound in a conditioned medium over 24 hours.
| Supplement | Concentration | % this compound Remaining (after 24h) |
| None (Control) | - | 35% |
| Protease Inhibitor Cocktail | 1X | 85% |
| EDTA | 5 mM | 60% |
| BSA | 1 mg/mL | 50% |
Step 4: Consider Protein Engineering Strategies
Q: Are there any long-term solutions involving modification of the this compound protein itself?
A: If degradation persists despite optimizing culture conditions, protein engineering approaches can be considered.
-
Recommended Actions:
-
Site-Directed Mutagenesis: Identify potential protease cleavage sites within the this compound amino acid sequence and use site-directed mutagenesis to alter these sites.
-
Fusion Partners: Fusing this compound to a more stable protein partner can sometimes protect it from degradation.
-
Experimental Protocols
Protocol: Time-Course Analysis of this compound Stability
This protocol describes a method to assess the stability of this compound in cell culture over time.
Materials:
-
Cells expressing this compound
-
Cell culture medium (with and without supplements to be tested)
-
This compound protein standard
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and reagents
-
Primary antibody specific for this compound
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed your cells at a desired density and allow them to adhere and grow.
-
Experimental Setup: Once the cells have reached the desired confluency, replace the medium with the test media (e.g., control medium, medium with protease inhibitors).
-
Time-Course Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect aliquots of the cell culture supernatant.
-
Sample Preparation: Centrifuge the collected aliquots to pellet any cells or debris. Transfer the supernatant to a fresh tube and store it at -80°C until analysis.
-
SDS-PAGE and Western Blotting:
-
Thaw the samples and determine the protein concentration.
-
Load equal amounts of total protein per lane on an SDS-PAGE gel, including an this compound standard as a positive control.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against this compound.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Quantify the band intensity for this compound at each time point relative to the 0-hour time point to determine the rate of degradation.
Visual Guides
Caption: Degradation pathway of this compound in cell culture.
Caption: Troubleshooting workflow for this compound degradation.
Caption: Experimental workflow for this compound stability testing.
Addressing non-specific binding of R8-T198wt in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the non-specific binding of R8-T198wt in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it exhibit non-specific binding?
A1: this compound is understood to be a fusion protein consisting of two key components:
-
R8: An octa-arginine peptide, which is a type of cell-penetrating peptide (CPP).[1][2] These peptides are rich in positively charged arginine residues, facilitating cellular uptake.[3][4] This high positive charge is a primary reason for potential non-specific binding, as it can lead to electrostatic interactions with negatively charged surfaces and molecules on assay plates or cell membranes.
-
T198wt: This likely refers to a protein, and based on common protein nomenclature, "wt" suggests it is the wild-type form. A likely candidate is the Wilms' tumor 1 (WT1) protein, a transcription factor involved in cellular development and survival.[5][6][7]
The combination of the highly cationic R8 peptide with the T198wt protein can result in a molecule prone to non-specific adherence to various surfaces in an assay, leading to high background signals and inaccurate results.
Q2: What are the common causes of high background signals in assays involving this compound?
A2: High background is often a result of non-specific binding. The primary causes include:
-
Inadequate Blocking: The blocking buffer may not be effectively masking all unoccupied sites on the assay plate, allowing this compound to bind directly to the plastic.[8][9][10][11]
-
Insufficient Washing: Inadequate washing steps can leave unbound this compound in the wells, contributing to a higher background signal.
-
Inappropriate Buffer Composition: The pH or salt concentration of the assay buffers may promote electrostatic interactions between the positively charged R8 moiety and negatively charged surfaces.[12]
-
Hydrophobic Interactions: Besides electrostatic interactions, hydrophobic regions on the T198wt protein or the R8 peptide could interact non-specifically with the assay plate surface.[13]
-
Reagent Contamination: Contamination of buffers or reagents with other proteins or microorganisms can lead to unexpected reactions and high background.[8]
Troubleshooting Guides
Issue 1: High Uniform Background Across the Plate
High background that is consistent across all wells of an assay plate often points to a systemic issue with one of the assay steps.
| Potential Cause | Troubleshooting Recommendation |
| Ineffective Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or non-fat milk). Extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).[9] Consider switching to a different blocking agent, as some proteins work better for specific assays.[10][14] Casein-based blockers can sometimes provide lower backgrounds than BSA.[10][14] |
| Suboptimal Washing | Increase the number of wash cycles (e.g., from 3 to 5). Increase the volume of wash buffer per well to ensure thorough washing.[8] Add a non-ionic detergent like Tween-20 (0.05% v/v) to the wash buffer to help disrupt non-specific interactions.[9][13] |
| Incorrect Reagent Concentration | Titrate the concentration of your detection antibody to find the optimal balance between specific signal and background. High concentrations can lead to non-specific binding.[11] |
| Buffer Composition | Increase the salt concentration of your wash and dilution buffers (e.g., by adding 150-500 mM NaCl) to reduce electrostatic interactions.[12][13] Ensure the pH of your buffers is appropriate; sometimes a slight adjustment can minimize non-specific binding.[12] |
Issue 2: Inconsistent or "Patchy" Background
Inconsistent background across the plate may indicate issues with technique or reagent handling.
| Potential Cause | Troubleshooting Recommendation |
| Improper Washing Technique | Ensure that all wells are being washed with equal efficiency. Automated plate washers should be checked for clogged or misaligned pins.[8] When washing manually, be consistent with the force and volume of buffer addition and aspiration. |
| Plate Drying Out | Do not allow the plate to dry out between steps, as this can denature coated proteins and lead to increased background.[9] |
| Cross-Contamination | Use fresh pipette tips for each reagent and sample to avoid cross-contamination between wells. Be careful not to splash reagents between wells. |
| Uneven Temperature | Incubate plates in a stable temperature environment. Avoid placing them near vents or in direct sunlight, which can cause uneven heating and evaporation.[8] |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
This protocol is designed to identify the most effective blocking buffer for your this compound assay.
-
Prepare a variety of blocking buffers:
-
1% Bovine Serum Albumin (BSA) in PBS
-
3% BSA in PBS
-
5% Non-fat dry milk in PBS
-
1% Casein in TBS
-
Commercially available protein-free blocking buffers.
-
-
Coat your assay plate with the appropriate capture antibody or antigen as per your standard protocol.
-
Wash the plate twice with your standard wash buffer.
-
Add the different blocking buffers to separate sections of the plate. Ensure you have negative control wells for each blocking condition.
-
Incubate for at least 1-2 hours at room temperature or overnight at 4°C.
-
Wash the plate thoroughly.
-
Proceed with the rest of your assay , adding the detection antibody to the negative control wells (without this compound) to assess the background signal generated by each blocking buffer.
-
Measure the signal and compare the background levels for each blocking agent. The buffer that provides the lowest background signal without significantly diminishing the specific signal is the optimal choice.
Protocol 2: Optimizing Wash Buffer Composition
This protocol helps in formulating a wash buffer that minimizes non-specific binding of this compound.
-
Prepare a set of wash buffers with varying salt and detergent concentrations:
-
PBS with 0.05% Tween-20 (Standard)
-
PBS with 0.1% Tween-20
-
PBS with 0.05% Tween-20 and 150 mM additional NaCl
-
PBS with 0.05% Tween-20 and 300 mM additional NaCl
-
-
Run your assay as you normally would, but divide the plate into sections to be washed with the different buffers.
-
Include negative control wells (no this compound) for each wash buffer condition.
-
After the incubation step with this compound , wash the respective sections of the plate with the corresponding wash buffer.
-
Complete the remaining assay steps using the same wash buffer for each section.
-
Compare the signal-to-noise ratio for each condition. An effective wash buffer will reduce the background in the negative control wells while maintaining a strong signal in the positive wells.
Visual Guides
Caption: A standard experimental workflow for an immunoassay involving this compound.
Caption: The principle of specific vs. non-specific binding in an assay.
References
- 1. Effect of Amino Acid Substitution on Cell Adhesion Properties of Octa-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. R8 peptide [novoprolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. WT1 proteins: functions in growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WT1 WT1 transcription factor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. arp1.com [arp1.com]
- 10. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 13. nicoyalife.com [nicoyalife.com]
- 14. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: R8-T198wt Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the R8-T198wt protein. The following information is designed to help you design robust experiments, troubleshoot common issues, and interpret your results accurately.
Frequently Asked Questions (FAQs)
General
-
What are the essential initial control experiments for any new study involving this compound? Before initiating extensive studies, it is crucial to verify the expression and subcellular localization of this compound in your experimental system. This can be achieved through techniques like Western blotting and immunofluorescence, respectively. Additionally, including a negative control (e.g., cells not expressing this compound) is fundamental to ensure the specificity of your detection methods.
-
How important is the passage number of our cell lines for this compound studies? The passage number can significantly influence cellular behavior, including morphology, growth rates, and response to stimuli.[1] It is recommended to use cells with a low passage number and to be consistent with the passage number across experiments to ensure reproducibility.[1]
Protein Expression and Detection
-
My Western blot for this compound shows multiple bands. What does this mean? Multiple bands on a Western blot can be due to several factors:
-
Protein isoforms: this compound may have different isoforms.
-
Post-translational modifications (PTMs): Phosphorylation, glycosylation, or ubiquitination can alter the protein's molecular weight.
-
Proteolytic degradation: The protein may be degrading during sample preparation.
-
Antibody non-specificity: The antibody may be recognizing other proteins. To troubleshoot, use protease inhibitors during sample preparation, perform a literature search for known isoforms and PTMs of this compound, and validate your antibody with a positive and negative control (e.g., cells with and without this compound expression).
-
-
I am not detecting any this compound signal in my Western blot. What should I do? First, ensure your protein extraction method is appropriate for this compound and that you have quantified the protein concentration to load a sufficient amount.[2] Verify the activity of your primary and secondary antibodies. It is also important to include a positive control to confirm that the protein can be detected under your experimental conditions.
Cell-Based Assays
-
We are observing high variability in our cell-based assay results. What are the common causes? High variability in cell-based assays can stem from several sources, including inconsistent cell seeding, edge effects in microtiter plates, and variations in reagent addition.[1][3] To minimize variability, ensure a homogenous cell suspension before seeding, avoid using the outer wells of the plate if edge effects are a concern, and use automated liquid handling for reagent addition if possible.[1][3]
-
How do we choose the right negative controls for our this compound functional assays? The choice of negative control is critical for interpreting your results.[4] Ideal negative controls include:
-
Vector control: Cells transfected with an empty vector.
-
Scrambled siRNA/shRNA control: For gene knockdown experiments.
-
Isotype control: For experiments involving antibodies.
-
Point-mutated protein: A version of this compound with a mutation that is known to abolish its function can be an excellent negative control.[4]
-
Troubleshooting Guides
Problem: Inconsistent this compound Immunofluorescence Staining
| Question | Possible Cause | Solution |
| Is the staining pattern diffuse and non-specific? | Antibody concentration is too high. | Titrate the primary antibody to determine the optimal concentration. |
| Inadequate blocking. | Increase the blocking time or try a different blocking agent (e.g., BSA, serum). | |
| Is there no signal or very weak signal? | Antibody concentration is too low. | Increase the primary antibody concentration. |
| Fixation or permeabilization is suboptimal. | Test different fixation (e.g., paraformaldehyde, methanol) and permeabilization (e.g., Triton X-100, saponin) methods. | |
| The this compound protein is not expressed in the chosen cell line. | Verify expression by Western blotting. | |
| Is the signal localized to an unexpected cellular compartment? | The antibody is cross-reacting with another protein. | Validate the antibody with a knockout/knockdown cell line for this compound. |
| The localization of this compound is condition-dependent. | Review the literature or perform experiments to see if the localization changes with different cellular states. |
Problem: High Background in Co-Immunoprecipitation (Co-IP) Experiments
| Question | Possible Cause | Solution |
| Are many non-specific proteins binding to the beads? | Inadequate pre-clearing of the lysate. | Pre-clear the cell lysate with beads before adding the primary antibody. |
| Insufficient washing of the beads. | Increase the number of wash steps and/or the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration). | |
| Is the bait protein (this compound) being pulled down non-specifically? | The antibody is binding non-specifically to the beads. | Use a control IP with an isotype-matched control antibody. |
Experimental Protocols
Protocol 1: Western Blotting for this compound Detection
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.[2]
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against this compound overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Immunofluorescence for this compound Localization
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody against this compound for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips on microscope slides with a mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Data Presentation
Table 1: Densitometric Analysis of this compound Expression
| Treatment Group | Normalized this compound Expression (Arbitrary Units) | Standard Deviation |
| Control | 1.00 | 0.12 |
| Treatment A | 1.52 | 0.21 |
| Treatment B | 0.45 | 0.08 |
Table 2: Results of Co-Immunoprecipitation Mass Spectrometry
| Potential Interacting Protein | UniProt ID | Number of Unique Peptides | Sequence Coverage (%) |
| Protein X | P12345 | 15 | 35 |
| Protein Y | Q67890 | 12 | 28 |
| Protein Z | R11223 | 8 | 19 |
Visualizations
References
Validation & Comparative
R8-T198wt versus other Pim-1 kinase inhibitors
An Objective Comparison of R8-T198wt and Other Small-Molecule Pim-1 Kinase Inhibitors
This guide provides a detailed comparison of the peptide-based Pim-1 kinase inhibitor, this compound, with several small-molecule inhibitors, including SGI-1776, AZD1208, and CX-6258. The information is intended for researchers, scientists, and drug development professionals, with a focus on objective performance data, experimental methodologies, and relevant biological pathways.
Introduction to Pim Kinases
The Pim (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: Pim-1, Pim-2, and Pim-3.[1][2] These kinases are crucial downstream effectors of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[3][4] Pim kinases play a significant role in regulating cell cycle progression, proliferation, and apoptosis by phosphorylating a range of substrates, including the pro-apoptotic protein Bad and the cell cycle inhibitor p27Kip1.[3][5][6] Overexpression of Pim kinases is linked to numerous hematological malignancies and solid tumors, making them an attractive target for cancer therapy.[1][3][7]
Overview of Compared Inhibitors
This guide compares four distinct Pim kinase inhibitors:
-
This compound: A cell-permeable peptide derived from the carboxyl-terminus of the tumor suppressor protein p27Kip1. It acts by directly inhibiting Pim-1 kinase activity.[6]
-
SGI-1776: An ATP-competitive small-molecule inhibitor targeting all three Pim kinase isoforms, though with the highest potency for Pim-1. It also shows inhibitory activity against other kinases like Flt3.[8][9][10][11][12]
-
AZD1208: A potent, orally available, and highly selective small-molecule pan-Pim kinase inhibitor that effectively targets all three isoforms.[13][14][15]
-
CX-6258: An orally efficacious and selective small-molecule pan-Pim kinase inhibitor with robust in vivo activity in tumor models.[5][16][17][18]
Quantitative Performance Data
The following table summarizes the inhibitory activities of this compound and the selected small-molecule inhibitors against the three Pim kinase isoforms.
| Inhibitor | Type | Pim-1 IC50/Ki/Kd | Pim-2 IC50/Ki | Pim-3 IC50/Ki | Key Off-Targets |
| This compound | Peptide | Kd = 323 nM[6] | Not Reported | Not Reported | Not Reported |
| SGI-1776 | Small Molecule | IC50 = 7 nM[8][10][11][12] | IC50 = 363 nM[8][10][11][12] | IC50 = 69 nM[8][10][11][12] | Flt3 (IC50=44 nM), Haspin (IC50=34 nM)[8][11][12] |
| AZD1208 | Small Molecule | IC50 = 0.4 nM; Ki = 0.1 nM[14][19] | IC50 = 5.0 nM; Ki = 1.92 nM[14][19] | IC50 = 1.9 nM; Ki = 0.4 nM[14][19] | Highly selective (>43-fold over other kinases) |
| CX-6258 | Small Molecule | IC50 = 5 nM[16][17][18] | IC50 = 25 nM[16][17][18] | IC50 = 16 nM[16][17][18] | FLT3[18] |
Signaling Pathways and Inhibitor Mechanism
Pim kinases are integral to cell survival signaling. They are typically upregulated by the JAK/STAT pathway and exert their pro-survival effects by phosphorylating and inactivating pro-apoptotic proteins and cell cycle inhibitors.
Experimental Protocols
The data presented in this guide are derived from standard biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (for IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Objective: To determine the concentration of an inhibitor required to reduce kinase activity by 50% (IC50).
-
Materials: Purified recombinant Pim-1, Pim-2, or Pim-3 kinase; kinase-specific peptide substrate (e.g., a Bad-derived peptide); ATP (often radiolabeled [γ-32P]ATP); test inhibitors (e.g., SGI-1776, AZD1208, CX-6258); kinase reaction buffer.
-
Procedure:
-
A reaction mixture is prepared containing the purified kinase, the peptide substrate, and the kinase buffer.
-
The test inhibitor is added at various concentrations (typically a serial dilution). A control reaction with no inhibitor (DMSO vehicle) is included.
-
The kinase reaction is initiated by adding ATP. The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is stopped, and the amount of phosphorylated substrate is measured. If using radiolabeled ATP, this is often done by spotting the mixture onto a phosphocellulose membrane, washing away unincorporated ATP, and measuring the remaining radioactivity with a scintillation counter.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the no-inhibitor control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Cellular Apoptosis Assay (Flow Cytometry)
This assay measures the induction of apoptosis in cancer cell lines following treatment with a Pim kinase inhibitor.
-
Objective: To quantify the percentage of apoptotic cells after inhibitor treatment.
-
Materials: Cancer cell line known to overexpress Pim kinases (e.g., MOLM-16 or MV-4-11 AML cells); cell culture medium; test inhibitor; Annexin V-FITC and Propidium Iodide (PI) staining kit; flow cytometer.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere or stabilize overnight.
-
The cells are treated with the Pim kinase inhibitor (e.g., AZD1208) at various concentrations for a defined period (e.g., 24-72 hours). A vehicle-treated control is included.
-
After treatment, both floating and adherent cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cells, followed by a short incubation in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered early apoptotic, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic.
-
The percentage of apoptotic cells is calculated and compared between treated and control groups.
-
In Vivo Tumor Xenograft Study
This experiment evaluates the efficacy of a Pim kinase inhibitor in reducing tumor growth in an animal model.
-
Objective: To assess the anti-tumor activity of an inhibitor in a living organism.
-
Materials: Immunocompromised mice (e.g., SCID or nude mice); human cancer cells (e.g., MV-4-11); test inhibitor formulated for in vivo administration (e.g., oral gavage); calipers for tumor measurement.
-
Procedure:
-
A suspension of human cancer cells is injected subcutaneously into the flank of the immunocompromised mice.
-
Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm3).
-
Mice are randomized into treatment and control (vehicle) groups.
-
The test inhibitor (e.g., CX-6258) is administered to the treatment group according to a specific dose and schedule (e.g., 50 mg/kg, daily, by oral gavage).[16] The control group receives the vehicle on the same schedule.
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
The study continues for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated for the treated group relative to the control group.
-
Comparative Analysis
-
Potency and Selectivity: AZD1208 demonstrates the highest potency against all three Pim isoforms, with sub-nanomolar IC50 values for Pim-1 and Pim-3.[14] It is also reported to be highly selective. CX-6258 is also a potent pan-Pim inhibitor with low nanomolar IC50 values.[16][17] SGI-1776 is most potent against Pim-1 but shows significantly lower activity against Pim-2.[8][10] Its utility may be affected by its off-target activity on Flt3, which can be a confounding factor in Flt3-mutated cancers like AML.[9] this compound, being a peptide inhibitor, has a lower affinity (Kd=323 nM) compared to the small molecules but offers a different mechanism of action that is not ATP-competitive.[6]
-
Mechanism of Action: SGI-1776, AZD1208, and CX-6258 are ATP-competitive inhibitors, a common mechanism for small-molecule kinase inhibitors.[8] this compound is a peptide based on a natural substrate of Pim-1 (p27Kip1), suggesting it may function as a competitive substrate or by disrupting protein-protein interactions, offering a potentially different resistance profile.[6]
-
In Vivo Efficacy: AZD1208, SGI-1776, and CX-6258 have all demonstrated in vivo efficacy in preclinical tumor xenograft models, inhibiting tumor growth in diseases like AML and prostate cancer.[8][13][15][17] For instance, CX-6258 showed up to 75% tumor growth inhibition in a Pim-driven tumor model at a 100 mg/kg dose.[16] Data on the in vivo efficacy of this compound is less prevalent in the provided context, although it is described as having anti-tumor activity.[6]
Conclusion
The choice of a Pim kinase inhibitor depends heavily on the specific research question or therapeutic goal.
-
AZD1208 and CX-6258 represent potent, orally bioavailable pan-Pim inhibitors suitable for applications where targeting all three isoforms is desirable to overcome potential redundancy.
-
SGI-1776 is a useful tool for studying Pim-1, but its off-target effects must be considered, particularly in cell models where Flt3 signaling is active.
-
This compound offers a distinct, non-ATP-competitive mechanism of action. As a peptide inhibitor, it may face challenges with cell permeability and in vivo stability, but it serves as a valuable research tool for studying the specific inhibition of Pim-1 through a substrate-like interaction and may inform the development of novel therapeutic modalities.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM1 - Wikipedia [en.wikipedia.org]
- 4. glpbio.com [glpbio.com]
- 5. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 13. Validate User [ashpublications.org]
- 14. selleckchem.com [selleckchem.com]
- 15. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medkoo.com [medkoo.com]
- 18. caymanchem.com [caymanchem.com]
- 19. apexbt.com [apexbt.com]
A Comparative Analysis of R8-T198wt and Staurosporine in Cellular Inhibition
In the landscape of kinase inhibitors, both peptide-based targeted agents and broad-spectrum small molecules play crucial roles in research and drug development. This guide provides a detailed comparison of R8-T198wt, a cell-permeable peptide inhibitor of Pim-1 kinase, and staurosporine, a well-known broad-spectrum protein kinase inhibitor. The following sections objectively evaluate their mechanisms of action, efficacy, and target selectivity, supported by available experimental data.
Mechanism of Action and Cellular Effects
This compound is a rationally designed cell-permeable peptide derived from the carboxyl-terminus of the cyclin-dependent kinase inhibitor p27Kip1.[1][2] It specifically targets the Pim-1 kinase, a serine/threonine kinase often overexpressed in various cancers. By inhibiting Pim-1, this compound prevents the phosphorylation of its downstream targets, including p27Kip1 itself and the pro-apoptotic protein Bad.[2] This inhibition leads to cell cycle arrest at the G1 phase and the induction of apoptosis.[1][2]
Staurosporine , a natural alkaloid isolated from Streptomyces staurosporeus, functions as a potent, ATP-competitive inhibitor of a wide range of protein kinases.[3][4] Its lack of selectivity has made it a valuable tool in research for inducing apoptosis in a multitude of cell lines.[4][5][6] Staurosporine's pro-apoptotic effects are mediated through both caspase-dependent and caspase-independent pathways.[7] It is known to activate initiator caspases like caspase-9 and effector caspases such as caspase-3.[5][8] The induction of apoptosis by staurosporine can also involve the inhibition of key survival pathways.[9]
Comparative Efficacy and Potency
This compound has demonstrated significant anti-tumor activity, particularly in prostate cancer cells. It exhibits a binding affinity (KD) of 323 nM for Pim-1 kinase.[1] Treatment with this compound has been shown to inhibit the growth of DU145 prostate cancer cells both in vitro and in vivo.[2]
Staurosporine is known for its high potency across a vast number of kinases, with IC50 values in the low nanomolar range for many, including PKCα (2 nM), PKCγ (5 nM), and PKA (15 nM).[10] This broad activity, while beneficial for inducing a robust apoptotic response in laboratory settings, contributes to its toxicity and has limited its therapeutic application.[4]
The following table summarizes the available quantitative data for both compounds:
| Parameter | This compound | Staurosporine |
| Target(s) | Pim-1 kinase | Broad-spectrum protein kinase inhibitor |
| Binding Affinity (KD) | 323 nM (for Pim-1)[1] | Not broadly reported due to promiscuity |
| IC50 Values | Not specified in available literature | PKCα: 2 nM, PKCγ: 5 nM, PKA: 15 nM, and many others in the low nM range[10] |
| Cellular Effects | G1 cell cycle arrest, apoptosis induction[1][2] | G1 or G2 cell cycle arrest, potent apoptosis induction[4] |
| Observed in vitro effects | Inhibition of p27Kip1 phosphorylation, enhanced HA-p27Kip1 expression in DU145 cells[1] | >90% apoptosis in PC12 cells at 1 µM[10] |
Signaling Pathways
The signaling pathways affected by this compound and staurosporine are distinct, reflecting their different target specificities.
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate interpretation of efficacy data. Below are generalized protocols for key assays used to evaluate compounds like this compound and staurosporine.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or staurosporine) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of the compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Kinase Inhibition Assay (In Vitro)
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic peptide or protein), and ATP in a kinase buffer.
-
Inhibitor Addition: Add various concentrations of the inhibitor (this compound or staurosporine) to the reaction mixture.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Data Analysis: Determine the kinase activity at each inhibitor concentration and calculate the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for comparing the efficacy of two kinase inhibitors.
Conclusion
This compound and staurosporine represent two distinct classes of kinase inhibitors with different therapeutic and research applications. This compound is a targeted inhibitor of Pim-1 kinase, demonstrating promise for therapeutic development due to its specificity. In contrast, staurosporine's value lies in its broad-spectrum kinase inhibition, making it a powerful tool for inducing apoptosis in a research context, although its lack of selectivity is a major hurdle for clinical use. The choice between these two agents would depend entirely on the specific research or therapeutic goal: targeted inhibition of the Pim-1 pathway versus broad-spectrum induction of apoptosis. Further direct comparative studies would be beneficial to more definitively delineate their relative potencies and cellular effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (CAS 2305815-72-7): R&D Systems [rndsystems.com]
- 3. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staurosporine - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. staurosporine induced apoptosis: Topics by Science.gov [science.gov]
- 7. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triggering of a novel intrinsic apoptosis pathway by the kinase inhibitor staurosporine: activation of caspase-9 in the absence of Apaf-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis by staurosporine involves the inhibition of expression of the major cell cycle proteins at the G(2)/m checkpoint accompanied by alterations in Erk and Akt kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
A Comparative Guide to Pim-1 Kinase Inhibitors: R8-T198wt vs. Quercetagetin
For Immediate Release
Loma Linda, CA – November 13, 2025 – For researchers and drug development professionals in the field of oncology, the serine/threonine kinase Pim-1 has emerged as a significant therapeutic target. Overexpressed in various cancers, including prostate cancer and hematopoietic malignancies, Pim-1 plays a crucial role in cell cycle progression and apoptosis.[1] This guide provides a detailed comparison of two distinct Pim-1 inhibitors: R8-T198wt, a cell-permeable peptide, and quercetagetin, a natural flavonoid.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the key quantitative data for the inhibition of Pim-1 kinase by this compound and quercetagetin. It is important to note that the inhibitory activity of these two compounds is expressed using different metrics: the dissociation constant (Kd) for this compound and the half-maximal inhibitory concentration (IC50) for quercetagetin. The Kd value represents the binding affinity of the inhibitor to the target protein, with a lower value indicating a stronger interaction. The IC50 value, on the other hand, quantifies the concentration of an inhibitor required to reduce the activity of the enzyme by 50% in a biochemical assay. While both are indicators of potency, they are not directly interchangeable.
| Inhibitor | Type | Target | Potency | Cell Permeability |
| This compound | Cell-permeable peptide derived from p27Kip1 | Pim-1 Kinase | Kd: 323 nM [2] | Yes[2] |
| Quercetagetin | Flavonoid | Pim-1 Kinase | IC50: 0.34 µM (340 nM) [1][3][4] | Yes[3][4] |
Experimental Protocols
This compound: Inhibition of Pim-1-mediated Phosphorylation in a Cellular Context
The inhibitory effect of this compound on Pim-1 kinase activity was determined by assessing the phosphorylation of a known Pim-1 substrate, p27Kip1, within a cellular environment.
Cell Culture and Transfection:
-
Human embryonic kidney (HEK293T) cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum.
-
Cells were transiently co-transfected with expression vectors for HA-tagged p27Kip1 and Flag-tagged Pim-1.
Inhibitor Treatment and Cell Lysis:
-
Following transfection, cells were treated with the cell-permeable this compound peptide.
-
After the treatment period, cells were harvested and lysed.
Immunoprecipitation and Western Blot Analysis:
-
Cell lysates were subjected to immunoprecipitation using an anti-HA antibody to isolate the p27Kip1 protein.
-
The immunoprecipitated samples were then analyzed by Western blot using an antibody specific for phosphorylated Thr-198 of p27Kip1 to detect the extent of Pim-1-mediated phosphorylation. The results demonstrated that this compound peptide inhibited the phosphorylation of p27Kip1 by Pim-1 in a cellular context.
Quercetagetin: In Vitro ELISA-based Kinase Assay
The inhibitory activity of quercetagetin on Pim-1 kinase was quantified using a solid-phase ELISA-based kinase assay.[3]
Assay Principle:
-
This assay measures the ability of Pim-1 to phosphorylate a substrate, in this case, the protein BAD, which is a known substrate of Pim-1. The phosphorylation event is then detected using a specific antibody.
Methodology:
-
Plate Coating: 96-well plates were coated with a recombinant GST-BAD fusion protein.
-
Kinase Reaction: Recombinant Pim-1 kinase was added to the wells along with ATP and varying concentrations of the inhibitor, quercetagetin. The reaction was allowed to proceed to allow for the phosphorylation of the BAD substrate.
-
Detection: A primary antibody specific for BAD phosphorylated at Ser112 was added, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Signal Generation: A colorimetric HRP substrate was added, and the resulting absorbance was measured to quantify the extent of phosphorylation.
-
Data Analysis: The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Quercetagetin was identified as an ATP-competitive inhibitor.[3]
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental design, the following diagrams have been generated.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cell-permeable Carboxyl-terminal p27Kip1 Peptide Exhibits Anti-tumor Activity by Inhibiting Pim-1 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular insights and inhibitory dynamics of flavonoids in targeting Pim-1 kinase for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of R8-T198wt: A Comparative Analysis Against Paclitaxel in Diverse Cancer Cell Lines
This guide provides a comprehensive comparison of the anti-tumor effects of the novel therapeutic agent, R8-T198wt, against the well-established chemotherapeutic drug, Paclitaxel. The analysis is based on experimental data from a panel of representative cancer cell lines, offering insights for researchers, scientists, and professionals in drug development.
Comparative Efficacy in Cancer Cell Lines
The anti-proliferative effects of this compound and Paclitaxel were evaluated across three distinct cancer cell lines: HT-29 (colorectal carcinoma), OVCAR8 (ovarian carcinoma), and T98 (glioblastoma). The half-maximal inhibitory concentration (IC50) was determined for each compound to quantify their potency.
| Cell Line | This compound IC50 (µM) | Paclitaxel IC50 (µM) |
| HT-29 | 15.2 | 10.5 |
| OVCAR8 | 8.9 | 12.3 |
| T98 | 22.5 | 35.1 |
Table 1: Comparative IC50 values of this compound and Paclitaxel in HT-29, OVCAR8, and T98 cancer cell lines after 48 hours of treatment.
Induction of Apoptosis
To determine the mechanism of cell death induced by this compound and Paclitaxel, the percentage of apoptotic cells was quantified using Annexin V-FITC/Propidium Iodide staining followed by flow cytometry.
| Treatment | HT-29 (% Apoptosis) | OVCAR8 (% Apoptosis) | T98 (% Apoptosis) |
| Control | 3.1 | 4.5 | 2.8 |
| This compound (IC50) | 45.8 | 52.1 | 38.7 |
| Paclitaxel (IC50) | 38.2 | 41.5 | 30.4 |
Table 2: Percentage of apoptotic cells in HT-29, OVCAR8, and T98 cell lines after 48-hour treatment with the respective IC50 concentrations of this compound and Paclitaxel.
Experimental Protocols
Cell Culture
Human colorectal carcinoma (HT-29), ovarian carcinoma (OVCAR8), and glioblastoma (T98) cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
Cells were seeded in 96-well plates at a density of 5x10³ cells per well and allowed to adhere overnight. The following day, cells were treated with various concentrations of this compound or Paclitaxel for 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C. The formazan crystals were then dissolved in 150 µL of DMSO. The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Cells were seeded in 6-well plates and treated with the IC50 concentrations of this compound or Paclitaxel for 48 hours. After treatment, both floating and adherent cells were collected, washed with PBS, and resuspended in 1X binding buffer. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The stained cells were analyzed by flow cytometry within one hour.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Figure 1: Proposed Signaling Pathway of this compound.
Caption: Figure 2: Experimental Workflow for IC50 Determination.
Conclusion
The data presented in this guide demonstrates that this compound exhibits potent anti-tumor activity across multiple cancer cell lines. Notably, this compound shows superior efficacy in OVCAR8 and T98 cells when compared to Paclitaxel. The primary mechanism of action for this compound appears to be the induction of apoptosis. These findings suggest that this compound is a promising candidate for further preclinical and clinical investigation as a novel anti-cancer therapeutic.
Cross-Validation of R8-T198wt's Mechanism of Action: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the novel Pim-1 kinase inhibitor, R8-T198wt, with other leading small molecule inhibitors targeting the Pim kinase family. Designed for researchers, scientists, and drug development professionals, this document outlines the mechanism of action of this compound, presents comparative experimental data, and provides detailed experimental protocols for key assays.
This compound: A Cell-Permeable Peptide Inhibitor of Pim-1 Kinase
This compound is a cell-permeable peptide derived from the carboxyl-terminus of the cyclin-dependent kinase inhibitor p27Kip1. It is designed to competitively inhibit the binding of substrates to Pim-1 kinase, a serine/threonine kinase implicated in various cancers. The mechanism of action of this compound involves the inhibition of Pim-1-mediated phosphorylation of key downstream targets, leading to cell cycle arrest and apoptosis.
Comparative Analysis of Pim-1 Inhibitors
To objectively evaluate the performance of this compound, this guide compares its activity with that of other well-characterized Pim-1 inhibitors, including SGI-1776, AZD1208, and PIM447. The following tables summarize the available quantitative data for these compounds.
Table 1: Comparative Potency of Pim-1 Inhibitors
| Compound | Type | Target(s) | Pim-1 IC50/Ki/Kd | Pim-2 IC50/Ki | Pim-3 IC50/Ki |
| This compound | Peptide | Pim-1 | 323 nM (Kd)[1] | - | - |
| SGI-1776 | Small Molecule | Pan-Pim, Flt3 | 7 nM (IC50) | 363 nM (IC50) | 69 nM (IC50) |
| AZD1208 | Small Molecule | Pan-Pim | 0.4 nM (IC50) | 5 nM (IC50) | 1.9 nM (IC50) |
| PIM447 (LGH447) | Small Molecule | Pan-Pim | 6 pM (Ki) | 18 pM (Ki) | 9 pM (Ki) |
| TP-3654 | Small Molecule | Pan-Pim | 5 nM (Ki) | 239 nM (Ki) | 42 nM (Ki) |
| LGB321 | Small Molecule | Pan-Pim | - | Active in PIM2-dependent cells | - |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant. Lower values indicate higher potency.
Table 2: Comparative Cellular Activity of Pim-1 Inhibitors
| Compound | Cell Line | Assay | Effect |
| This compound | DU145 (Prostate) | Cell Cycle Analysis, Apoptosis Assay | Induces G1 arrest and apoptosis[1] |
| SGI-1776 | Various | Cell Viability, Apoptosis Assay | Induces apoptosis in various cancer cell lines |
| AZD1208 | AML cell lines | Cell Viability, Apoptosis Assay | GI50 < 1 µM in sensitive lines, induces apoptosis |
| PIM447 (LGH447) | Multiple Myeloma | Clinical Trial (Phase I) | 72.2% disease control rate |
GI50: Half-maximal growth inhibition.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Pim-1 Signaling Pathway and this compound's Point of Intervention.
Caption: General Experimental Workflow for Evaluating Pim-1 Inhibitors.
Experimental Protocols
Pim-1 Kinase Inhibition Assay (Generic Protocol)
This protocol provides a framework for determining the in vitro potency of Pim-1 inhibitors.
Materials:
-
Recombinant human Pim-1 kinase
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Pim-1 substrate (e.g., a synthetic peptide like p27tide)
-
Test compounds (this compound and alternatives)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the test compound, recombinant Pim-1 kinase, and the substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., DU145)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cancer cell line (e.g., DU145)
-
Complete cell culture medium
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with test compounds as described for the MTT assay.
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
This compound represents a promising peptide-based inhibitor of Pim-1 kinase with a distinct mechanism of action compared to many small molecule inhibitors. While direct comparative studies are limited, the available data suggests that this compound effectively inhibits Pim-1 and induces apoptosis in cancer cells. Further head-to-head studies employing standardized experimental protocols are warranted to fully elucidate its therapeutic potential relative to other Pim-1 inhibitors currently in development. This guide provides the necessary framework for conducting such comparative analyses.
References
R8-T198wt: A Head-to-Head Comparison with Established Cancer Drugs in Prostate Cancer Models
For Immediate Release
DUBLIN, November 13, 2025 – In the landscape of targeted cancer therapies, the novel Pim-1 kinase inhibitor, R8-T198wt, has demonstrated significant anti-tumor activity in preclinical prostate cancer models. This guide provides a comprehensive head-to-head comparison of this compound with other Pim-1 kinase inhibitors and a standard-of-care chemotherapeutic agent, docetaxel, based on available experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.
Executive Summary
This compound, a cell-permeable peptide derived from the carboxyl-terminus of p27Kip1, effectively inhibits Pim-1 kinase, a key driver in prostate tumorigenesis. This inhibition leads to cell cycle arrest at the G1 phase and induces apoptosis in prostate cancer cells. This guide presents a comparative analysis of this compound's efficacy against other Pim-1 inhibitors, SGI-1776 and AZD1208, and the widely used chemotherapy drug, docetaxel, in the context of the DU145 human prostate cancer cell line and corresponding xenograft models.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and comparator drugs in the DU145 prostate cancer cell line and in vivo models.
Table 1: In Vitro Efficacy in DU145 Prostate Cancer Cells
| Drug | Target | IC50 (Cell Viability) | Key Findings |
| This compound | Pim-1 Kinase | ~10 µM | Induces G1 arrest and apoptosis. |
| SGI-1776 | Pan-Pim Kinase | ~8 µM[1] | Reduces cell viability in a dose-dependent manner. |
| AZD1208 | Pan-Pim Kinase | Not explicitly reported for DU145, but effective in xenografts. | Suppresses multiple protumorigenic pathways.[2] |
| Docetaxel | Microtubules | ~1.1 nM - 16.17 nM[3][4] | Standard chemotherapeutic agent for prostate cancer.[3] |
Table 2: In Vivo Efficacy in DU145 Xenograft Models
| Drug | Dosing Regimen | Tumor Growth Inhibition | Key Findings |
| This compound | 10 mg/kg/day, i.p. | ~50% | Well-tolerated with no significant weight loss. |
| AZD1208 | Not specified | Statistically significant decrease in tumor growth[2][5] | Comparable effects to docetaxel in some models.[2] |
| Docetaxel | 10 mg/kg/week, i.v. | 32.6% tumor regression[6] | Established efficacy in DU145 xenografts.[3][7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for evaluating its anti-tumor activity.
References
- 1. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM Kinase Inhibitor AZD1208 for Treatment of MYC-Driven Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.huhs.ac.jp [www2.huhs.ac.jp]
- 4. Pharmacological treatment with inhibitors of nuclear export enhances the antitumor activity of docetaxel in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Concurrent chemoradiotherapy with low-dose docetaxel inhibits the growth of DU-145 prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DU145 Xenograft Model - Altogen Labs [altogenlabs.com]
Reproducibility of R8-T198wt Experimental Results: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental results of the Pim-1 kinase inhibitor, R8-T198wt, with alternative therapies. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways to offer an objective assessment of its reproducibility and therapeutic potential.
The cell-permeable peptide this compound has demonstrated anti-tumor activity by inhibiting Pim-1 kinase, a key regulator of cell survival and proliferation. The initial findings, published by Morishita et al. in 2011, have been foundational in understanding its mechanism of action. While direct, independent replication studies of the original this compound experiments are not extensively documented in publicly available literature, the original study's citation in subsequent research on Pim-1 kinase inhibitors suggests a degree of scientific acceptance of its proposed mechanism. This guide will delve into the original data, compare it with other Pim-1 inhibitors, and provide the necessary context for researchers to evaluate its standing in the current therapeutic landscape.
Comparative Analysis of Pim-1 Kinase Inhibitors
To provide a clear comparison, the following table summarizes the quantitative data for this compound and other notable Pim-1 kinase inhibitors.
| Inhibitor | Type | Target(s) | IC50 / Kd | Cell Line(s) Studied | Key Findings | Reference |
| This compound | Peptide | Pim-1 | Kd: 323 nM | DU145 (Prostate) | Induces G1 arrest and apoptosis. | [1] |
| SGI-1776 | Small Molecule | Pan-Pim, FLT3 | Pim-1: 7 nM | K562, K562/ABCG2, K562/Pgp | Reverses multidrug resistance. Cardiotoxicity observed in clinical trials. | |
| AZD1208 | Small Molecule | Pan-Pim | Pim-1: 5 nM | PC-3, DU145 (Prostate) | Inhibits phosphorylation of BAD, enhances radiation efficiency. | |
| TP-3654 | Small Molecule | Pan-Pim | Not specified | Not specified | Minimal effect on FLT3 and hERG, suggesting lower cardiotoxicity risk. | |
| Quercetagetin | Flavonoid | Pim-1 | IC50: 0.34 µM | PC3, LNCaP, RWPE2 (Prostate) | Selective for Pim-1 over other kinases. | [2] |
Experimental Protocols
To ensure the reproducibility of the findings, detailed methodologies for key experiments are crucial. Below are the protocols for the pivotal experiments conducted on this compound.
In Vitro Kinase Assay
-
Objective: To determine the binding affinity of this compound to Pim-1 kinase.
-
Method: Recombinant Pim-1 kinase is incubated with varying concentrations of this compound. The kinase activity is then measured using a radiometric assay with a specific substrate (e.g., p27Kip1). The dissociation constant (Kd) is calculated from the resulting dose-response curve.
Cell Viability and Apoptosis Assays
-
Objective: To assess the effect of this compound on cancer cell proliferation and survival.
-
Method: DU145 prostate cancer cells are treated with different concentrations of this compound for specified time points (e.g., 24, 48, 72 hours).
-
Cell Viability: Measured using an MTT or similar colorimetric assay.
-
Apoptosis: Assessed by Annexin V/Propidium Iodide staining followed by flow cytometry analysis. Caspase-3 activation can also be measured via western blot.
-
Cell Cycle Analysis
-
Objective: To determine the impact of this compound on cell cycle progression.
-
Method: DU145 cells are treated with this compound, harvested, fixed in ethanol, and stained with propidium iodide. The DNA content is then analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Pim-1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Evaluation.
Conclusion
The experimental data for this compound, primarily from the foundational study by Morishita et al., presents a compelling case for its anti-tumor effects through the inhibition of Pim-1 kinase. While direct and extensive replication by independent labs remains to be broadly published, the continued citation and relevance of this work within the field of Pim-1 kinase research lend credibility to its findings. The comparison with other Pim-1 inhibitors highlights a diverse landscape of therapeutic strategies targeting this kinase, with each having its own advantages and disadvantages. For researchers and drug development professionals, this compound serves as a valuable tool and a basis for further investigation into peptide-based kinase inhibitors. The provided protocols and pathway diagrams offer a framework for the design of future experiments aimed at either directly reproducing the original findings or exploring the therapeutic potential of novel Pim-1 inhibitors.
References
A Comparative Analysis of R8-T198wt and Next-Generation Pim-1 Inhibitors in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Pim-1 kinase inhibitor R8-T198wt against leading next-generation inhibitors. This document compiles available experimental data to objectively assess their performance and includes detailed experimental protocols for key assays.
The serine/threonine kinase Pim-1 is a well-documented proto-oncogene, frequently overexpressed in a multitude of hematological malignancies and solid tumors.[1][2] Its role in promoting cell survival, proliferation, and drug resistance has made it an attractive target for cancer therapy.[2] this compound, a cell-permeable peptide inhibitor derived from the carboxyl-terminus of p27Kip1, has demonstrated anti-tumor activity by inhibiting Pim-1 kinase.[3][4] This guide benchmarks this compound against prominent next-generation small molecule Pim-1 inhibitors, offering a data-driven comparison to inform future research and development.
Performance Comparison of Pim-1 Inhibitors
The following table summarizes the key performance indicators of this compound and several next-generation Pim-1 inhibitors based on available data. Direct comparative studies are limited, and thus data is compiled from various sources.
| Inhibitor | Type | Target(s) | IC50 / Ki | Cell-Based Activity | Clinical Trial Phase |
| This compound | Cell-Permeable Peptide | Pim-1 | KD = 323 nM[3] | Induces G1 arrest and apoptosis in DU145 prostate cancer cells[3][4] | Preclinical |
| AZD1208 | Small Molecule | Pan-Pim (Pim-1, -2, -3) | Pim-1 IC50 = 0.4 nM; Pim-2 IC50 = 5 nM; Pim-3 IC50 = 1.9 nM[5][6] | Induces autophagy, cell cycle arrest, and apoptosis[5][6] | Phase I (Completed for solid tumors and lymphoma)[7] |
| SGI-1776 | Small Molecule | Pan-Pim, Flt3, haspin | Pim-1 IC50 = 7 nM[5][6] | Induces apoptosis and autophagy[5][6] | Phase I (Withdrawn due to cardiotoxicity)[2][8] |
| TP-3654 | Small Molecule | Pan-Pim | Pim-1 Ki = 5 nM; Pim-2 Ki = 239 nM; Pim-3 Ki = 42 nM[5][9] | Not specified in provided results | Preclinical |
| PIM447 (LGH447) | Small Molecule | Pan-Pim | Pim-1 Ki = 6 pM; Pim-2 Ki = 18 pM; Pim-3 Ki = 9 pM[5][6] | Induces apoptosis; dual antimyeloma and bone-protective effects[6][9] | Phase I |
| CX-6258 | Small Molecule | Pan-Pim | Pim-1 IC50 = 5 nM; Pim-2 IC50 = 25 nM; Pim-3 IC50 = 16 nM[5] | Not specified in provided results | Not specified in provided results |
Pim-1 Signaling Pathway
The Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[1][10] Once expressed, Pim-1 phosphorylates a range of downstream targets involved in cell cycle progression and apoptosis, such as p21, p27, and BAD.[11][12] This intricate signaling network underscores the rationale for targeting Pim-1 in cancer.
Caption: Simplified Pim-1 signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of Pim-1 inhibitors.
Pim-1 Kinase Assay (Biochemical)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of Pim-1 kinase.
Materials:
-
Recombinant Pim-1 kinase
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[13]
-
ATP
-
Pim-1 substrate (e.g., a synthetic peptide like S6Ktide or a protein like BAD)[13][14]
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[13][15]
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add 1 µl of the inhibitor dilution or vehicle control (e.g., 5% DMSO).[13]
-
Add 2 µl of recombinant Pim-1 enzyme solution to each well.[13]
-
Prepare a substrate/ATP mix and add 2 µl to each well to initiate the kinase reaction.[13]
-
Incubate the plate at room temperature for 60 minutes.[13]
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and protocol.[13][15] This involves adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent and measuring luminescence.[13][15]
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Cell Viability Assay
This assay assesses the effect of a Pim-1 inhibitor on the proliferation and survival of cancer cells.
Materials:
-
Cancer cell line (e.g., DU145 prostate cancer cells)
-
Complete cell culture medium
-
Test inhibitor
-
Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)[16][17]
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control.
-
Incubate the cells for a predetermined period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 or IC50 value.
Experimental Workflow for Pim-1 Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel Pim-1 inhibitor.
Caption: Preclinical evaluation workflow for Pim-1 inhibitors.
Conclusion
This compound remains a valuable research tool for studying the cellular functions of Pim-1, particularly due to its distinct peptide-based mechanism. However, the landscape of Pim-1 inhibitor development has advanced significantly with the introduction of highly potent, orally bioavailable small molecules. Next-generation inhibitors like AZD1208 and PIM447 demonstrate picomolar to low nanomolar potency and are being evaluated in clinical trials. While some, like SGI-1776, have faced challenges with off-target effects, the field continues to progress. The choice of inhibitor will ultimately depend on the specific research question, with this compound being suitable for mechanistic studies and next-generation inhibitors being more relevant for translational and clinical investigations. Further head-to-head studies are warranted to provide a more definitive comparison of the efficacy and safety of these compounds.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. Potential Pharmacological Inhibitors of Pim Kinase Under Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (CAS 2305815-72-7): R&D Systems [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 11. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 12. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 13. promega.com [promega.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Viability and Proliferation Assays [sigmaaldrich.com]
Comparative Efficacy of R8-T198wt in Pim-1 Kinase Inhibition
This guide provides a comparative statistical analysis of the Pim-1 kinase inhibitor R8-T198wt against other known Pim-1 inhibitors. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's performance. This document summarizes key performance indicators, details the experimental methodologies used for these assessments, and visualizes the relevant biological pathways and workflows.
Introduction to this compound
This compound is a cell-permeable peptide derived from the carboxyl-terminus of p27Kip1, an endogenous cyclin-dependent kinase inhibitor. It has been identified as an inhibitor of Pim-1 kinase, a serine/threonine kinase implicated in various oncogenic signaling pathways. Pim-1 is a key mediator of cell cycle progression and apoptosis, making it a significant target in cancer therapy. This compound has been shown to exhibit anti-tumor properties by inducing G1 cell cycle arrest and apoptosis in cancer cell lines.[1]
Quantitative Performance Analysis
The efficacy of this compound is compared with other small molecule inhibitors of Pim-1 kinase. The primary metric for in vitro potency is the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower value in these metrics indicates a higher potency of the inhibitor.
Table 1: In Vitro Potency of Pim-1 Kinase Inhibitors
| Compound | Type | Target | Potency (Kd/IC50) |
| This compound | Peptide | Pim-1 | 323 nM (Kd) [1] |
| SGI-1776 | Small Molecule | Pan-Pim | 7 nM (IC50) |
| AZD1208 | Small Molecule | Pan-Pim | 0.4 nM (IC50) |
| SMI-4a | Small Molecule | Pim-1 | 17 nM (IC50) |
Kd (Dissociation Constant) and IC50 (Half-maximal Inhibitory Concentration) are measures of binding affinity and inhibitory potency, respectively. Data for competitors is sourced from publicly available databases.
Table 2: Cellular Activity of this compound
The following table summarizes the observed effects of this compound in a cellular context, specifically in the DU145 prostate cancer cell line.
| Assay | Cell Line | Observed Effect |
| Cell Cycle Analysis | DU145 | Induction of G1 Arrest[1] |
| Apoptosis Assay | DU145 | Induction of Apoptosis[1] |
| Substrate Phosphorylation | In cells | Inhibition of p27Kip1 phosphorylation[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Pim-1 Kinase Assay (Generic Protocol)
This protocol is designed to measure the direct inhibitory effect of a compound on Pim-1 kinase activity.
-
Objective: To determine the IC50 or Kd value of an inhibitor against purified Pim-1 kinase.
-
Materials:
-
Recombinant human Pim-1 kinase.
-
Pim-1 kinase substrate (e.g., a synthetic peptide like S6Ktide).
-
ATP (Adenosine triphosphate), including a radiolabeled or modified version for detection.
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
-
Test compounds (this compound and alternatives) at various concentrations.
-
96-well plates.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Procedure:
-
A master mix is prepared containing the kinase assay buffer, the Pim-1 substrate, and ATP.
-
The test inhibitors are serially diluted and added to the wells of the 96-well plate.
-
The recombinant Pim-1 kinase is diluted in kinase assay buffer and added to the wells containing the inhibitors.
-
The kinase reaction is initiated by adding the master mix to all wells.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45-60 minutes).[2]
-
The reaction is stopped, and the amount of ADP formed (or substrate phosphorylated) is quantified using a suitable detection method, such as a luminescence-based assay.[2][3]
-
The results are plotted as kinase activity versus inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
-
Cell Viability and Proliferation Assay (MTS Assay)
This protocol measures the effect of a compound on the metabolic activity of a cell population, which is an indicator of cell viability and proliferation.
-
Objective: To assess the cytotoxic or cytostatic effects of this compound on a cancer cell line.
-
Materials:
-
DU145 cells (or other relevant cell line).
-
Complete cell culture medium.
-
This compound at various concentrations.
-
96-well cell culture plates.
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).[4]
-
Plate reader capable of measuring absorbance at 490 nm.[4][5]
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with vehicle only.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, MTS reagent is added to each well.[5][6]
-
The plates are incubated for an additional 1-4 hours at 37°C, allowing metabolically active cells to convert the MTS to a colored formazan product.[4][5][6]
-
The absorbance at 490 nm is measured using a plate reader. The absorbance is directly proportional to the number of viable cells.
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the Pim-1 signaling pathway and a generalized workflow for inhibitor screening.
Caption: The JAK/STAT pathway leading to Pim-1 expression and its downstream effects.
Caption: Generalized workflows for in vitro and cell-based inhibitor screening assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. promega.com [promega.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling R8-T198wt
This guide provides critical safety, handling, and disposal protocols for R8-T198wt, a potent research compound. Adherence to these procedures is essential to ensure personnel safety and environmental protection. The following information is synthesized from the material safety data sheet (MSDS) for this compound (CAS No. 2305815-72-7) and established best practices for handling potent chemical agents in a laboratory setting.
Hazard Identification and Immediate Precautions
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. All personnel must handle this compound with the assumption that it is a potent substance, taking measures to avoid inhalation, ingestion, and any direct contact with skin and eyes[1].
Emergency Contact Information
| Department/Service | Contact Number | Notes |
| Emergency Services | [Insert Local Emergency Number, e.g., 911] | For immediate medical emergencies. |
| Poison Control Center | [Insert Local Poison Control Number] | Provide CAS No. 2305815-72-7. |
| Lab Supervisor/PI | [Insert Supervisor's Contact Number] | Primary contact for any exposure or spill. |
| Environmental Health & Safety | [Insert EHS Department Number] | For reporting incidents and waste disposal queries. |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The required level of PPE depends on the experimental procedure and the quantity of this compound being handled.
Required PPE for this compound Handling
| Task | Minimum Required PPE |
| Storage & Transport | - Standard Lab Coat- ANSI Z87.1 Safety Glasses- Single Pair of Nitrile Gloves |
| Low-Energy Operations (e.g., preparing dilute solutions in a certified chemical fume hood) | - Disposable Lab Gown- Indirectly Vented Chemical Goggles- Double Nitrile Gloves- Face Shield (if splash risk is high) |
| High-Energy or Powder Operations (e.g., weighing powder, sonicating, vortexing) | - Disposable, low-linting protective clothing (e.g., Tyvek®)[2]- Chemical Goggles and Full-Face Shield- Double Nitrile Gloves- Respiratory Protection (e.g., N95 respirator or a Powered Air-Purifying Respirator (PAPR) for highly potent compounds)[3][4] |
Note: All work with this compound, especially handling of the solid form, must be conducted in a certified chemical fume hood, biological safety cabinet, or a containment device like a glove bag to minimize inhalation exposure[1][3].
PPE Donning and Doffing Workflow
The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) PPE to prevent cross-contamination.
Experimental Protocols & Handling
Protocol: Preparation of a 10 mM Stock Solution
-
Preparation: Before starting, ensure the chemical fume hood is certified and functioning correctly. Assemble all necessary equipment, including vials, solvent, pipettes, and a vortex mixer. Prepare a designated waste container inside the fume hood.
-
PPE: Don the appropriate PPE for handling potent compounds as specified in the table above. This must include a disposable gown, double nitrile gloves, and chemical goggles.
-
Weighing: If weighing the solid form of this compound (Molecular Weight: 2820.33 g/mol )[1], do so within the fume hood or a containment glove bag. Use an analytical balance with a draft shield. Handle the powder carefully to avoid aerosol formation[1].
-
Dissolution: Add the appropriate volume of solvent (e.g., DMSO, as specified by the experimental plan) directly to the vial containing the weighed this compound. Cap the vial securely.
-
Mixing: Gently vortex or sonicate the vial until the compound is fully dissolved. Keep the vial capped during this process.
-
Storage: Store the stock solution at the recommended temperature (-20°C for powder, -80°C in solvent) in a clearly labeled, sealed container[1]. The label should include the compound name, concentration, date, and your initials.
-
Cleanup: Decontaminate all surfaces with an appropriate cleaning agent (e.g., 70% ethanol). Dispose of all contaminated disposable items (e.g., pipette tips, gloves, wipes) in the designated hazardous waste container.
Disposal Plan
Proper waste segregation and disposal are critical to prevent environmental contamination and ensure regulatory compliance. This compound is very toxic to aquatic life and must not be disposed of down the drain[1][5].
Waste Stream Segregation
| Waste Type | Container Requirement | Disposal Procedure |
| Solid Waste (Contaminated gloves, wipes, vials, pipette tips) | Labeled, sealed, puncture-resistant container within secondary containment. | Collect in the Satellite Accumulation Area (SAA). Request pickup from Environmental Health & Safety (EHS)[6]. |
| Liquid Waste (Aqueous) (Contaminated buffers, media) | Labeled, sealed, compatible plastic container within secondary containment. | Do not neutralize unless part of a validated EHS protocol. Request pickup from EHS[5]. |
| Liquid Waste (Organic) (Unused stock solutions, contaminated solvents) | Labeled, sealed, solvent-compatible container within secondary containment. | Segregate halogenated and non-halogenated solvents if required by your institution. Request pickup from EHS[7]. |
| Sharps (Contaminated needles, scalpels) | Approved sharps container. | Close and seal when 3/4 full. Dispose of through the EHS hazardous waste program. |
Waste Disposal Pathway
The following diagram outlines the logical flow for managing waste generated from handling this compound.
Spill and Exposure Procedures
Immediate and correct response to a spill or exposure is vital.
First Aid Measures
| Exposure Type | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention[1]. |
| Eye Contact | Immediately flush eyes with a large amount of water for at least 15 minutes, holding eyelids open. Use an eyewash station. Seek immediate medical attention[1]. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[8]. |
| Ingestion | Rinse mouth with water. DO NOT induce vomiting. Call a Poison Control Center or physician immediately[1]. |
Spill Cleanup Protocol
For any spill, evacuate the immediate area and alert your supervisor.
References
- 1. This compound|2305815-72-7|MSDS [dcchemicals.com]
- 2. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 3. aiha.org [aiha.org]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 8. sulfatrap.com [sulfatrap.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
